Bisantrene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H22N8 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[(Z)-[10-[(Z)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C22H22N8/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30)/b27-13-,28-14- |
InChI Key |
NJSMWLQOCQIOPE-JEGUCOMDSA-N |
SMILES |
C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5 |
Isomeric SMILES |
C1NC(=NC1)N/N=C\C2=C3C(=C(C4=CC=CC=C24)/C=N\NC5=NCCN5)C=CC=C3 |
Canonical SMILES |
C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5 |
Synonyms |
9,10-anthracenedicarboxaldehyde bis(4,5-dihydro-1H-imidazol-2-yl)hydrazone bisantrene bisantrene dihydrochloride CL 216942 CL216,942 NSC 337766 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Bisantrene
Deoxyribonucleic Acid (DNA)-Targeting Mechanisms
Bisantrene's primary antineoplastic activity is largely attributed to its interactions with DNA. cymitquimica.com These interactions disrupt fundamental DNA processes, leading to the inhibition of cancer cell proliferation. tandfonline.com
DNA Intercalation and Conformational Disruption
This compound (B1209513) contains a planar electron-rich chromophore that allows it to act as a DNA intercalating agent. wikipedia.org Intercalation involves the insertion of the planar molecule between the base pairs of the DNA helix. raceoncology.com This process disrupts the normal configuration and helical structure of DNA. targetmol.comnih.gov Studies using techniques like nucleoid sedimentation have shown that this compound causes changes in DNA supercoiling indicative of intercalation. google.comnih.gov The noncovalent binding of this compound to DNA appears to involve both intercalation of the anthracene (B1667546) moiety and electrostatic interactions between the drug's positively charged basic nitrogens on the alkyl side chains and the negatively charged ribose phosphates of DNA. google.com This interaction can lead to DNA strand breakages. raceoncology.com
Topoisomerase II Poisoning and Associated DNA Cleavage
This compound is known to be a topoisomerase II poison. medchemexpress.commedkoo.com Topoisomerase II is an essential enzyme that manages DNA topology by creating transient double-strand breaks, allowing DNA strands to pass through each other to resolve issues like supercoiling and catenation during replication and transcription. medchemexpress.comncats.io As a topoisomerase II poison, this compound stabilizes the covalent topoisomerase II-DNA complex after the DNA strands have been cleaved but before they are religated. This stabilization prevents the religation of the DNA strands, resulting in the accumulation of protein-associated DNA strand breaks. google.comnih.gov In L-1210 leukemia cells, this compound was shown to induce protein-associated DNA strand breaks typical of drug-induced inhibition of DNA topoisomerase II enzymes. google.com While some anthracyclines induce non-protein-associated DNA strand breaks, this compound has been observed to induce protein-associated single-strand DNA breaks. nih.gov The inhibition of topoisomerase II-mediated relaxation of DNA supercoil torsion is a primary contributor to this compound's antineoplastic activity, preventing DNA replication and cancer cell proliferation. tandfonline.com this compound belongs to a group of topoisomerase II poisons that impart a base preference at position +1 (corresponding to the 5' terminus of the strand cut) during DNA cleavage. aacrjournals.org DNA-binding specificity appears to be an important determinant for the recognition of the topoisomerase-DNA cleavable complex by drugs like this compound. nih.gov
Inhibition of DNA and Ribonucleic Acid (RNA) Synthesis
In addition to its interaction with DNA structure and topoisomerase II, this compound is a potent inhibitor of both DNA and RNA synthesis in vitro. wikipedia.orgmedchemexpress.comncats.io This inhibition is a direct consequence of its DNA intercalation and topoisomerase II poisoning activities, which disrupt the templates and enzymes necessary for nucleic acid synthesis. raceoncology.comscitechnol.com
DNA-Protein Crosslinking Induction
This compound has been shown to induce DNA-protein crosslinking. wikipedia.orgtargetmol.comnih.gov This mechanism involves the formation of covalent bonds between DNA and proteins, which can interfere with various DNA metabolic processes, including replication and transcription, further contributing to its cytotoxic effects. targetmol.com
Impact on DNA Supercoiling
This compound induces altered DNA supercoiling, which is indicative of its DNA intercalation. google.comgoogle.com By inserting itself into the DNA helix, this compound changes the winding of the DNA, leading to alterations in its superhelical structure. google.comncats.io This disruption of DNA supercoiling can impede processes that require the DNA to be in a relaxed or specific topological state. tandfonline.com
Enzymatic and Protein-Targeting Mechanisms
While this compound's primary mechanisms involve DNA interaction and topoisomerase II inhibition, research has also identified other enzymatic and protein targets. A significant recent finding is that this compound is a potent and selective inhibitor of the Fat Mass and Obesity (FTO) associated protein, an m6A mRNA demethylase. wikipedia.orgraceoncology.com this compound acts by occupying the catalytic pocket of FTO. wikipedia.org This inhibition of FTO activity has opened a new avenue for understanding this compound's targeted therapy potential, particularly in cancers where FTO overexpression is implicated. raceoncology.comsci-hub.se Studies have shown that this compound can significantly suppress the self-renewal of leukemia stem/initiating cells by targeting FTO. tandfonline.comsci-hub.se
FTO (Fat Mass and Obesity-Associated Protein) Enzyme Inhibition
A significant recent discovery regarding this compound's mechanism of action is its potent and selective inhibition of the FTO enzyme. wikipedia.orgfrontiersin.org FTO is an N6-methyladenosine (m6A) RNA demethylase, playing a crucial role in the dynamic and reversible m6A modification of RNA. frontiersin.orgmdpi.comnih.gov
Specificity as an m6A mRNA Demethylase Inhibitor
This compound has been identified as a potent and selective inhibitor of FTO's m6A demethylase activity. wikipedia.orgfrontiersin.orgtandfonline.comselleckchem.com Studies have shown that this compound is significantly more potent than some previous FTO inhibitors, exhibiting IC50 values in the low nanomolar range in certain cancer cell lines. frontiersin.orgmdpi.comtandfonline.comnih.gov Research indicates that this compound is a weak inhibitor of ALKBH5, the only other known m6A demethylase, further supporting its selectivity for FTO. wikipedia.org
Binding within the FTO Catalytic Pocket
This compound exerts its inhibitory effect by binding to the catalytic pocket of the FTO enzyme. wikipedia.orgfrontiersin.orgtandfonline.comnih.govresearchgate.net This binding disrupts FTO's interaction with its m6A-modified RNA substrates, thereby blocking its demethylase activity. mdpi.comtandfonline.comnih.govresearchgate.net Studies utilizing in silico screening and validation have identified this compound (referred to as CS1 in some research) as a compound that specifically targets and binds within the FTO catalytic pocket. frontiersin.orgmdpi.comresearchgate.net Molecular interaction analyses suggest that this compound interacts with key FTO residues essential for substrate binding. tandfonline.com
Effects on m6A RNA Modification Pathways
Inhibiting FTO with this compound leads to an increase in global m6A levels on RNA, particularly on the mRNA of FTO target genes. frontiersin.org This alteration in m6A modification can influence the fate of modified RNA molecules, affecting processes such as mRNA stability, splicing, nuclear export, and translation efficiency. frontiersin.orgmdpi.comnih.govdovepress.com In the context of acute myeloid leukemia (AML), FTO inhibition by this compound has been shown to promote anti-leukemic effects by activating apoptosis signaling and suppressing pathways like MYC. frontiersin.orgmdpi.comresearchgate.net Increased m6A levels on MYC-encoding RNA, for instance, can lead to a decrease in MYC signaling. frontiersin.org FTO inhibition can also impact the expression of genes like ASB2 and RARA, which are involved in cellular differentiation and apoptosis. frontiersin.orgfrontiersin.org
Here is a summary of the effects of FTO inhibition by this compound on m6A RNA modification pathways:
| Target Gene mRNA | Effect of FTO Inhibition by this compound | Downstream Impact | Source |
| MYC | Increased m6A levels | Decreased MYC signaling, Apoptosis activation | frontiersin.orgmdpi.comresearchgate.net |
| ASB2 | Increased m6A levels | Potential increase in ASB2 expression/function | frontiersin.orgfrontiersin.org |
| RARA | Increased m6A levels | Potential increase in RARA expression/function | frontiersin.orgfrontiersin.org |
| LILRB4 | Decreased expression (indirectly) | Enhanced T cell cytotoxicity, Overcoming immune evasion | nih.govfrontiersin.org |
| CEBPA | Modulation of expression | Affects leukemia cell growth and differentiation | frontiersin.orgnih.govfrontiersin.org |
Modulation of Other Molecular Targets
Beyond its significant impact on FTO, this compound has also been explored for its potential interactions with other molecular targets involved in cell survival and apoptosis.
Interaction with Survivin Pathways
Survivin (also known as BIRC5) is a member of the inhibitor of apoptosis protein (IAP) family and plays a critical role in regulating cell division and inhibiting apoptosis. mdpi.comresearchgate.netgoogle.comresearchgate.net It is frequently overexpressed in cancer cells and is associated with a more aggressive phenotype and decreased response to chemotherapy. mdpi.comgoogle.comresearchgate.netnih.govmdpi.com Research suggests that this compound may interact with Survivin pathways. Some studies have indicated that this compound analogs and derivatives can selectively inhibit the gene promoter activity for Survivin and down-regulate Survivin expression in vitro, leading to apoptosis. google.com While the precise mechanisms of this compound's interaction with Survivin are still under investigation, the potential to downregulate this anti-apoptotic protein highlights another avenue through which this compound may exert its anti-cancer effects. google.comgoogle.com
BCL-2 Protein Inhibition
The BCL-2 protein family are key regulators of the intrinsic, mitochondrial apoptotic pathway. frontiersin.orgresearchgate.netbiomolther.org Anti-apoptotic members like BCL-2 are often overexpressed in cancer, contributing to the evasion of apoptosis and treatment resistance. frontiersin.orgbiomolther.org While this compound is not primarily classified as a BCL-2 inhibitor, studies investigating combination therapies have explored its interaction with BCL-2 inhibitors like Venetoclax (B612062) (ABT-199). scitechnol.comfrontiersin.orgtandfonline.comscitechnol.com Research has shown that combining this compound with BCL-2 inhibitors and other agents can result in increased cytotoxicity and apoptosis in cancer cells, suggesting a synergistic effect. scitechnol.comtandfonline.comscitechnol.com This synergism may arise from this compound's ability to trigger events consistent with the activation of intrinsic apoptosis, which is then potentially aggravated by the inhibition of BCL-2. scitechnol.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 51323 wikipedia.orguni.lunih.gov |
| FTO | 28] |
| Survivin | 11] |
| BCL-2 | 30, 38, 39] |
| Venetoclax (ABT-199) | 24773170 scitechnol.com |
| ALKBH5 | 123123 wikipedia.org |
| MYC | 16483965 mdpi.com |
| ASB2 | 11477496 frontiersin.org |
| RARA | 6605 frontiersin.org |
| LILRB4 | 11508360 nih.gov |
| CEBPA | 108075 frontiersin.org |
| Brequinar (CS2) | 60778 frontiersin.orgmdpi.com |
| FB23-2 | 135599033 mdpi.comtandfonline.com |
| YM155 | 16756185 google.com |
This compound exerts its therapeutic effects through a complex interplay of molecular and cellular interactions. Beyond its established impact on DNA structure and synthesis, emerging evidence highlights its significant effects on RNA modification and key protein targets governing cell survival and death. wikipedia.org
FTO (Fat Mass and Obesity-Associated Protein) Enzyme Inhibition
A pivotal recent finding in understanding this compound's mechanism is its potent and selective inhibition of the FTO enzyme. wikipedia.orgfrontiersin.org FTO functions as an N6-methyladenosine (m6A) RNA demethylase, playing a critical role in the dynamic regulation of m6A modification on RNA molecules. frontiersin.orgmdpi.comnih.gov
Specificity as an m6A mRNA Demethylase Inhibitor
This compound has been identified as a potent and selective inhibitor of FTO's m6A demethylase activity. wikipedia.orgfrontiersin.orgtandfonline.comselleckchem.com Comparative studies have shown this compound to be significantly more potent than some earlier FTO inhibitors, demonstrating IC50 values in the low nanomolar range in certain cancer cell lines. frontiersin.orgmdpi.comtandfonline.comnih.gov Its selectivity for FTO is supported by findings indicating it is a weak inhibitor of ALKBH5, the only other known m6A demethylase. wikipedia.org
Binding within the FTO Catalytic Pocket
The inhibitory action of this compound on FTO is mediated by its binding within the enzyme's catalytic pocket. wikipedia.orgfrontiersin.orgtandfonline.comnih.govresearchgate.net This interaction impedes FTO's ability to engage with m6A-modified RNA substrates, thereby blocking the demethylation process. mdpi.comtandfonline.comnih.govresearchgate.net In silico screening and validation studies have specifically identified this compound (sometimes referred to as CS1) as a compound that targets and binds within this crucial enzymatic site. frontiersin.orgmdpi.comresearchgate.net Molecular analyses suggest specific interactions between this compound and key amino acid residues within FTO that are essential for its interaction with mRNA targets. tandfonline.com
Effects on m6A RNA Modification Pathways
Inhibition of FTO by this compound leads to an accumulation of m6A modifications on RNA, particularly on the mRNA transcripts of genes regulated by FTO. frontiersin.org This shift in m6A levels can significantly impact the post-transcriptional fate of these RNAs, influencing their stability, splicing, nuclear export, and translation efficiency. frontiersin.orgmdpi.comnih.govdovepress.com In the context of AML, FTO inhibition by this compound has been shown to contribute to anti-leukemic effects by promoting apoptosis and suppressing pro-survival pathways such as MYC signaling. frontiersin.orgmdpi.comresearchgate.net Elevated m6A levels on MYC mRNA, for instance, can result in reduced MYC protein expression and activity. frontiersin.org Furthermore, FTO inhibition can modulate the expression of genes like ASB2 and RARA, which are involved in cellular differentiation and programmed cell death. frontiersin.orgfrontiersin.org
The following table summarizes some of the observed effects of FTO inhibition by this compound on key target gene mRNAs and their downstream implications:
| Target Gene mRNA | Effect of FTO Inhibition by this compound | Downstream Impact | Source |
| MYC | Increased m6A levels | Decreased MYC signaling, contributing to apoptosis activation | frontiersin.orgmdpi.comresearchgate.net |
| ASB2 | Increased m6A levels | Potential upregulation of ASB2 expression and function | frontiersin.orgfrontiersin.org |
| RARA | Increased m6A levels | Potential upregulation of RARA expression and function | frontiersin.orgfrontiersin.org |
| LILRB4 | Decreased expression (indirect effect) | Enhanced T cell cytotoxicity, potentially overcoming immune evasion | nih.govfrontiersin.org |
| CEBPA | Modulation of expression | Influences leukemia cell growth and differentiation pathways | frontiersin.orgnih.govfrontiersin.org |
Modulation of Other Molecular Targets
In addition to its notable effects on FTO, investigations into this compound's mechanisms have explored its potential interactions with other molecular targets crucial for cell survival and apoptosis.
Interaction with Survivin Pathways
Survivin (also known as BIRC5) is a key member of the inhibitor of apoptosis protein (IAP) family, playing a vital role in regulating cell division and preventing apoptosis. mdpi.comresearchgate.netgoogle.comresearchgate.net Its overexpression is commonly observed in various cancers and is often linked to a more aggressive disease phenotype and reduced responsiveness to chemotherapy. mdpi.comgoogle.comresearchgate.netnih.govmdpi.com Evidence suggests that this compound may interact with Survivin pathways. Studies have indicated that this compound analogs and derivatives can selectively inhibit the promoter activity of the Survivin gene and lead to a downregulation of Survivin expression in vitro, subsequently promoting apoptosis. google.com While the precise molecular details of how this compound impacts Survivin require further elucidation, the potential to suppress this anti-apoptotic protein represents another mechanism contributing to this compound's anti-cancer activity. google.comgoogle.com
BCL-2 Protein Inhibition
The BCL-2 protein family members are central regulators of the intrinsic apoptotic pathway, which is initiated within the cell, often in response to cellular stress or damage. frontiersin.orgresearchgate.netbiomolther.org Overexpression of anti-apoptotic members like BCL-2 is a common feature in many cancers, allowing cells to evade programmed cell death and contributing to therapeutic resistance. frontiersin.orgbiomolther.org Although this compound is not primarily classified as a direct BCL-2 inhibitor, studies exploring combination therapies have investigated its effects when used alongside BCL-2 inhibitors such as Venetoclax (ABT-199). scitechnol.comfrontiersin.orgtandfonline.comscitechnol.com Research has demonstrated that combining this compound with BCL-2 inhibitors and other agents can lead to enhanced cytotoxicity and increased rates of apoptosis in cancer cells, indicating a synergistic effect. scitechnol.comtandfonline.comscitechnol.com This synergistic effect may be attributed to this compound's ability to induce cellular changes consistent with the activation of intrinsic apoptosis, a process that can be further amplified by the concurrent inhibition of BCL-2. scitechnol.com
Weak Inhibition of ALKBH5 Demethylase
Recent studies have identified this compound as an inhibitor of certain RNA N6-methyladenosine (m6A) demethylases. wikipedia.orgtandfonline.comsci-hub.se While this compound is a potent inhibitor of the Fat Mass and Obesity-associated protein (FTO), it has also been found to be a weak inhibitor of ALKBH5. wikipedia.orgraceoncology.com ALKBH5 is another key m6A RNA demethylase in humans, and its dysregulation has been implicated in various cancers. raceoncology.commdpi.comresearchgate.net The inhibition of these demethylases by this compound can impact the levels of m6A modification on RNA, influencing gene expression and cellular processes. wikipedia.orgtandfonline.comsci-hub.seraceoncology.commdpi.comrsc.org
Cellular Pathway Modulation
This compound influences several cellular pathways, notably those involved in apoptosis and cell cycle progression. scitechnol.comtandfonline.comnih.govtandfonline.comsmallcaps.com.au
Induction of Apoptotic Pathways
This compound has been shown to induce apoptosis in cancer cells, a programmed cell death process critical for eliminating damaged or unwanted cells. scitechnol.comtandfonline.comnih.govtandfonline.comsmallcaps.com.auscitechnol.com This induction involves a cascade of molecular events.
Caspase 3 and PARP1 Cleavage
A key indicator of apoptosis activation is the cleavage of executioner caspases, such as Caspase 3, and their substrates, like PARP1. scitechnol.comscitechnol.comtandfonline.comnih.govsmallcaps.com.auscitechnol.comfrontiersin.org Studies have demonstrated that exposure of cancer cells to this compound, particularly in combination with other agents, leads to increased levels of cleaved Caspase 3 and PARP1. scitechnol.comscitechnol.comtandfonline.comnih.govsmallcaps.com.auscitechnol.com This cleavage signifies the activation of the caspase cascade, a central pathway in the execution of apoptosis. scitechnol.comtandfonline.comscitechnol.comfrontiersin.org
DNA Fragmentation
DNA fragmentation is a biochemical hallmark of apoptosis, resulting from the activation of caspase-dependent DNases. scitechnol.comtandfonline.comscitechnol.com Research indicates that this compound treatment can lead to increased genomic DNA fragmentation in cancer cells, further supporting its ability to activate the apoptotic pathway. scitechnol.comtandfonline.comnih.govsmallcaps.com.auscitechnol.com This fragmentation is a consequence of the activated caspases triggering the degradation of nuclear DNA. scitechnol.comtandfonline.comscitechnol.com
Perturbation of Mitochondrial Membrane Potential
The intrinsic apoptotic pathway is closely linked to mitochondrial function. Perturbation of the mitochondrial membrane potential (MMP), leading to its decrease, is an early event in this pathway, facilitating the release of pro-apoptotic factors. scitechnol.comtandfonline.comnih.govscitechnol.comresearchgate.netrsc.org Studies have shown that this compound, especially in combination therapies, can induce a decrease in MMP in cancer cells. scitechnol.comtandfonline.comnih.govscitechnol.comresearchgate.net This perturbation suggests that this compound's apoptotic effects involve the mitochondrial pathway. tandfonline.comscitechnol.comresearchgate.net Data from studies using JC-1 reagent, a common tool for measuring MMP, have shown increased ratios of monomeric to aggregated JC-1, indicative of decreased MMP, in cells treated with this compound combinations. tandfonline.comscitechnol.comresearchgate.net
Influence on Key Intracellular Signaling Cascades
This compound has been shown to modulate several key intracellular signaling pathways that are often dysregulated in cancer cells, including the SAPK/JNK, PI3K/mTOR, and Wnt/β-catenin pathways tandfonline.com.
The Stress-Activated Protein Kinase/c-Jun N-terminal Kinase (SAPK/JNK) pathway is a major signaling cascade activated by various environmental stresses, including DNA damage tandfonline.combosterbio.comsemanticscholar.org. Activation of the SAPK/JNK pathway is often associated with the induction of apoptosis bosterbio.comsemanticscholar.org. Studies have demonstrated that this compound treatment leads to the strong activation of the SAPK/JNK signaling pathway, particularly in combination with other agents, contributing to enhanced apoptosis in cancer cells tandfonline.comnih.govtandfonline.comlistcorp.com. This activation is likely triggered by the DNA damage induced by this compound tandfonline.com.
The Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a pro-survival signaling pathway frequently constitutively activated in many cancers, promoting cell growth, proliferation, and survival tandfonline.comoncotarget.comwikipedia.orgcelcuity.com. Inhibition of this pathway can suppress these pro-survival signals oncotarget.comcelcuity.com. Research indicates that this compound, particularly in combination therapies, effectively inhibits the PI3K/mTOR signaling axis tandfonline.comnih.govtandfonline.comlistcorp.com. This inhibition is evidenced by decreased phosphorylation of key components such as PI3Kp85 and P70S6K, suggesting a downregulation of protein translation and cell survival signals tandfonline.com.
The Wnt/β-catenin pathway is another crucial signaling pathway involved in cell survival, proliferation, and gene expression, often aberrantly activated in various cancers tandfonline.commdpi.comanygenes.comnih.gov. Its activation typically leads to the accumulation of β-catenin, which then translocates to the nucleus to activate target genes mdpi.comanygenes.comnih.gov. Studies have shown that this compound, in combination with other drugs, inhibits the pro-survival Wnt/β-catenin signaling pathway tandfonline.comnih.govtandfonline.comlistcorp.com. This inhibition is supported by observations of marked cleavage of β-catenin protein and a decrease in the expression of β-catenin-target genes such as c-MYC, c-JUN, and MET tandfonline.com.
Generation of Reactive Oxygen Species (ROS)
Reactive Oxygen Species (ROS) are highly reactive molecules that play a dual role in cancer, acting as signaling molecules at low concentrations to promote survival and proliferation, while inducing cell death at high concentrations nih.govmdpi.commdpi.com. Increased ROS production can lead to oxidative stress and damage to cellular components, triggering apoptosis nih.govmdpi.com. This compound treatment has been shown to increase the production of intracellular ROS in cancer cells tandfonline.comnih.govtandfonline.com. This increased ROS generation contributes to mitochondrial stress and promotes the activation of apoptosis tandfonline.com.
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis tg.org.aucancer.govinvitro.com.auwikipedia.org. Tumors induce angiogenesis by releasing pro-angiogenic factors like VEGF tg.org.aucancer.govinvitro.com.aunih.gov. Inhibiting angiogenesis can limit the blood supply to tumors, thereby restricting their growth and spread cancer.gov. While the primary mechanisms of this compound involve direct effects on cancer cells and signaling pathways, some research suggests that modulating certain pathways influenced by this compound, such as PI3K/mTOR and ROS generation, could indirectly impact angiogenesis, as these pathways are known to play roles in regulating angiogenic processes oncotarget.comnih.govmdpi.com. However, direct evidence specifically detailing this compound's mechanism of angiogenesis inhibition was not prominently found in the provided search results, which primarily focused on its direct cytotoxic mechanisms and effects on the specified signaling pathways and ROS.
Table 1: Summary of this compound's Influence on Intracellular Pathways
| Pathway/Mechanism | Observed Effect in Presence of this compound (often in combination) | Key Findings |
| SAPK/JNK Pathway | Activation | Strongly activated, contributing to apoptosis tandfonline.comnih.govtandfonline.comlistcorp.com. Likely triggered by DNA damage tandfonline.com. |
| PI3K/mTOR Pathway | Inhibition | Downregulated, evidenced by decreased phosphorylation of PI3Kp85 and P70S6K tandfonline.com. Inhibits pro-survival signals tandfonline.comnih.govtandfonline.comlistcorp.com. |
| Wnt/β-catenin Pathway | Inhibition | Inhibited, shown by β-catenin cleavage and decreased expression of target genes (c-MYC, c-JUN, MET) tandfonline.com. Inhibits pro-survival signals tandfonline.com. |
| Reactive Oxygen Species (ROS) | Generation | Increased production, contributing to mitochondrial stress and apoptosis activation tandfonline.comnih.govtandfonline.com. |
| Angiogenesis Inhibition | Indirect potential modulation | While direct mechanism not detailed in results, influence on related pathways (PI3K/mTOR, ROS) suggests potential indirect impact oncotarget.comnih.govmdpi.com. |
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5351322 nih.govuni.lu |
| Venetoclax | 49848721 |
| Panobinostat (B1684620) | 6918921 |
| Decitabine (B1684300) | 449566 |
| Olaparib (B1684210) | 23721623 |
| β-catenin | 164503 |
| c-MYC | 56339546 |
| c-JUN | 192605 |
| MET | 643904 |
| PI3K | 5287930 |
| mTOR | 641741 |
| SAPK/JNK | 16216885 |
| PI3Kp85 | 57596924 |
| P70S6K | 53937529 |
| VEGF | 116644 |
| FTO | 400923 |
| Topoisomerase II | 21138643 |
This compound exerts its cytotoxic effects through a multifaceted approach involving the modulation of key cellular processes and signaling networks. While its direct impact on DNA and topoisomerase II is well-established, studies have also revealed its significant influence on pathways critical for cell survival, growth, and death.
Influence on Key Intracellular Signaling Cascades
This compound has been shown to modulate several pivotal intracellular signaling pathways that are frequently dysregulated in malignant cells. These include the SAPK/JNK, PI3K/mTOR, and Wnt/β-catenin pathways tandfonline.com.
The Stress-Activated Protein Kinase/c-Jun N-terminal Kinase (SAPK/JNK) pathway is a prominent signaling cascade responsive to various cellular stresses, such as DNA damage tandfonline.combosterbio.comsemanticscholar.org. Activation of the SAPK/JNK pathway is often linked to the induction of apoptosis bosterbio.comsemanticscholar.org. Studies indicate that this compound treatment, particularly in combination with other therapeutic agents, leads to robust activation of the SAPK/JNK signaling pathway in cancer cells tandfonline.comnih.govtandfonline.comlistcorp.com. This activation is believed to be a consequence of the DNA damage induced by this compound and contributes to enhanced apoptotic cell death tandfonline.com.
The Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a critical pro-survival signaling route that is frequently hyperactivated in numerous cancers, promoting cell proliferation, growth, and survival tandfonline.comoncotarget.comwikipedia.orgcelcuity.com. Suppression of this pathway can effectively attenuate these pro-survival signals oncotarget.comcelcuity.com. Research demonstrates that this compound, especially when used in combination therapies, effectively inhibits the PI3K/mTOR signaling axis tandfonline.comnih.govtandfonline.comlistcorp.com. This inhibition is evidenced by reduced phosphorylation levels of key components like PI3Kp85 and P70S6K, suggesting a downregulation of protein synthesis and cell survival pathways tandfonline.com.
The Wnt/β-catenin pathway is another vital signaling cascade involved in cell survival, proliferation, and gene regulation, often found to be aberrantly active in various malignancies tandfonline.commdpi.comanygenes.comnih.gov. Activation of this pathway typically results in the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for target genes mdpi.comanygenes.comnih.gov. Studies have revealed that this compound, in combination with other drugs, inhibits the pro-survival Wnt/β-catenin signaling pathway tandfonline.comnih.govtandfonline.comlistcorp.com. This inhibition is supported by observations of significant cleavage of the β-catenin protein and a reduction in the expression of downstream target genes such as c-MYC, c-JUN, and MET tandfonline.com.
Generation of Reactive Oxygen Species (ROS)
Reactive Oxygen Species (ROS) are highly reactive molecules with a complex role in cancer; at low concentrations, they can act as signaling molecules promoting survival and proliferation, while at high concentrations, they induce oxidative stress and ultimately cell death nih.govmdpi.commdpi.com. Elevated ROS production can damage cellular components and trigger apoptotic pathways nih.govmdpi.com. Studies have shown that this compound treatment leads to an increase in the generation of intracellular ROS within cancer cells tandfonline.comnih.govtandfonline.com. This elevated ROS level contributes to mitochondrial dysfunction and promotes the activation of apoptosis tandfonline.com.
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process required for solid tumor growth, invasion, and metastasis tg.org.aucancer.govinvitro.com.auwikipedia.org. Tumors stimulate angiogenesis by releasing various pro-angiogenic factors, notably Vascular Endothelial Growth Factor (VEGF) tg.org.aucancer.govinvitro.com.aunih.gov. Inhibiting angiogenesis can restrict the blood supply to the tumor, thereby limiting its expansion and dissemination cancer.gov. While the primary mechanisms of this compound focus on direct cytotoxic effects and modulation of intracellular signaling, its influence on pathways such as PI3K/mTOR and the generation of ROS could indirectly impact angiogenesis, as these pathways are known to be involved in regulating angiogenic processes oncotarget.comnih.govmdpi.com. However, specific details on a direct mechanism of angiogenesis inhibition by this compound were not extensively found in the provided search results, which primarily highlighted its effects on the aforementioned signaling pathways and ROS production.
Table 1: Summary of this compound's Influence on Intracellular Pathways
| Pathway/Mechanism | Observed Effect in Presence of this compound (often in combination) | Key Findings |
| SAPK/JNK Pathway | Activation | Strongly activated, contributing to apoptosis tandfonline.comnih.govtandfonline.comlistcorp.com. Likely triggered by DNA damage tandfonline.com. |
| PI3K/mTOR Pathway | Inhibition | Downregulated, evidenced by decreased phosphorylation of PI3Kp85 and P70S6K tandfonline.com. Inhibits pro-survival signals tandfonline.comnih.govtandfonline.comlistcorp.com. |
| Wnt/β-catenin Pathway | Inhibition | Inhibited, shown by β-catenin cleavage and decreased expression of target genes (c-MYC, c-JUN, MET) tandfonline.com. Inhibits pro-survival signals tandfonline.com. |
| Reactive Oxygen Species (ROS) | Generation | Increased production, contributing to mitochondrial stress and apoptosis activation tandfonline.comnih.govtandfonline.com. |
| Angiogenesis Inhibition | Indirect potential modulation | While direct mechanism not detailed in results, influence on related pathways (PI3K/mTOR, ROS) suggests potential indirect impact oncotarget.comnih.govmdpi.com. |
Preclinical Efficacy and Mechanistic Evaluation of Bisantrene
In Vitro Antineoplastic Activity
Bisantrene (B1209513) has demonstrated significant antineoplastic activity across a diverse range of human cancer cell lines in preclinical laboratory studies. Its efficacy is primarily attributed to its role as a DNA intercalating agent and a topoisomerase II inhibitor, leading to the disruption of DNA replication and transcription, ultimately inducing cancer cell death.
Efficacy Across Diverse Cancer Cell Lines (e.g., Acute Myeloid Leukemia, Breast Cancer, Glioblastoma, Melanoma, Colon Cancer)
The cytotoxic effects of this compound have been evaluated in a wide array of cancer cell lines, revealing a broad spectrum of activity.
Acute Myeloid Leukemia (AML): this compound has shown potent activity against various AML cell lines. Studies have reported IC50 values (the concentration of a drug that inhibits a biological process by 50%) ranging from 16 to 563 nM across different AML cell lines. Notably, cell lines with FLT3-ITD mutations, as well as those with NRAS, KRAS, and KIT mutations, have demonstrated sensitivity to this compound.
Breast Cancer: Preclinical data have confirmed this compound's efficacy in breast cancer cells. In vitro studies in triple-negative breast cancer cell lines have shown that this compound possesses strong anticancer properties. Furthermore, its combination with doxorubicin (B1662922) has been observed to enhance anticancer efficacy compared to doxorubicin alone. raceoncology.com
Glioblastoma: While specific IC50 values for this compound in commonly used glioblastoma cell lines like U87 and U251 are not readily available in recent literature, the inhibition of the FTO protein, a target of this compound, has been shown to slow the growth of various cancers, including brain cancer.
Melanoma: Early preclinical studies indicated that this compound is active against B16 melanoma in experimental models. However, its efficacy in human melanoma cell lines has been a subject of further investigation.
Colon Cancer: this compound's cytotoxic efficacy has been evaluated in human colon adenocarcinoma cell lines. One study demonstrated a concentration-dependent inhibition of colony formation, with continuous exposure leading to significant cell killing. nih.gov
A summary of this compound's activity across various cancer cell lines is presented in the interactive table below.
| Cancer Type | Cell Line(s) | Observed Effect | IC50 Range |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | Various | Inhibition of proliferation, induction of apoptosis | 16 - 563 nM |
| Breast Cancer | Triple-Negative | Anticancer efficacy, enhanced effect with doxorubicin | Not Specified |
| Colon Cancer | Adenocarcinoma | Inhibition of colony formation | Not Specified |
Concentration-Dependent Inhibition of Cell Proliferation and Viability
The antineoplastic activity of this compound is directly correlated with its concentration. In vitro studies have consistently shown that as the concentration of this compound increases, there is a corresponding decrease in the proliferation and viability of cancer cells. For instance, in a human colon adenocarcinoma cell line, a concentration-dependent survival curve was observed, indicating that higher concentrations of this compound led to a greater reduction in cell survival. nih.gov Continuous exposure to this compound for 24 hours resulted in up to 99.5% cell killing. nih.gov
Similarly, studies on Chinese hamster lung (V-79-171) cells exposed to this compound at concentrations of 0.4 mcg/ml, 2 mcg/ml, and 10 mcg/ml for 120 minutes demonstrated a clear dose-response relationship, with higher concentrations leading to a greater degree of cell kill. nih.gov This concentration-dependent effect is a critical aspect of its preclinical profile, providing a basis for determining effective concentrations for further in vivo studies.
In Vivo Antineoplastic Activity in Established Animal Models
The promising in vitro activity of this compound has been further investigated in various preclinical animal models of cancer, providing crucial insights into its therapeutic potential in a living organism.
Preclinical Models of Acute Myeloid Leukemia (AML)
In murine models of AML, this compound has demonstrated significant efficacy in reducing the burden of leukemia and improving survival outcomes. In mice engrafted with MOLM13-luc cells, treatment with this compound at a dose of 10 mg/kg administered intravenously twice a week resulted in a significant reduction in leukemic burden and an increase in median survival compared to the control group.
Furthermore, in a patient-derived xenograft (PDX) model of AML, this compound showed a dose- and schedule-dependent reduction in leukemic burden and an increase in median survival at doses of 2.5 mg/kg and 5 mg/kg administered two or three times a week. These findings underscore the potent anti-leukemic activity of this compound in vivo.
Murine Models of Other Malignancies
This compound has also been evaluated in murine models of other cancers, including melanoma and colon cancer. Early studies reported its activity against B16 melanoma and colon tumor 26 in experimental tumor models. These initial findings suggested a broader spectrum of in vivo antineoplastic activity beyond hematological malignancies. While detailed quantitative data from these older studies are not extensively reported in recent literature, they provided the foundational evidence for this compound's potential in solid tumors.
Assessment of Tumor Burden and Survival Outcomes in Animal Models
The assessment of tumor burden and survival are critical endpoints in preclinical in vivo studies. In AML models, as mentioned, this compound treatment led to a statistically significant reduction in leukemic burden, which was measured through methods such as bioluminescence imaging. This reduction in tumor mass directly correlated with improved survival outcomes in the treated animals.
The table below summarizes the key findings from in vivo studies of this compound.
| Cancer Type | Animal Model | Key Findings |
|---|---|---|
| Acute Myeloid Leukemia (AML) | MOLM13-luc engrafted mice | Significant reduction in leukemic burden; Increased median survival. |
| Acute Myeloid Leukemia (AML) | Patient-Derived Xenograft (PDX) | Dose- and schedule-dependent reduction in leukemic burden; Increased median survival. |
| Melanoma | B16 murine model | Reported antineoplastic activity. |
| Colon Cancer | Colon tumor 26 model | Reported antineoplastic activity. |
Preclinical Combination Strategies with this compound
This compound, a potent topoisomerase II inhibitor, has demonstrated significant preclinical activity across various cancer models. To enhance its therapeutic potential, extensive research has focused on combining this compound with other anti-cancer agents. These strategies aim to exploit synergistic interactions, overcome resistance mechanisms, and improve treatment outcomes. This article details the preclinical efficacy and mechanistic evaluation of this compound in combination with several classes of therapeutic agents.
Preclinical studies have demonstrated synergistic cytotoxicity when this compound is combined with the hypomethylating agent Decitabine (B1684300). In acute myeloid leukemia (AML) cell lines such as MOLM13, MV4-11, and OCI-AML3, pre-treatment with Decitabine followed by a combination of Decitabine and this compound resulted in a synergistic reduction in cell viability. researchgate.net This combination was also found to synergistically induce apoptosis and cause an accumulation of cells in the S phase of the cell cycle in MOLM13 cells. researchgate.net
Further investigations across a broad panel of 143 cancer cell lines, representing over 20 human tumor types, revealed that the combination of this compound and Decitabine significantly enhanced cancer cell-killing compared to either drug alone. listcorp.compharmadispatch.com An improvement in cell-killing was observed in 92% (131 out of 143) of the cell lines when the two agents were combined at clinically relevant concentrations. listcorp.compharmadispatch.com These findings suggest that the combination could expand the clinical utility of Decitabine beyond hematological malignancies to solid tumors. pharmadispatch.com
In vivo studies using both a MOLM13-luc cell line and a patient-derived xenograft (PDX) model of AML engrafted in NSG mice showed that the combination of this compound and Decitabine significantly improved survival compared to vehicle control and either single agent. researchgate.net The combination therapy also led to a reduction in leukemic infiltration in extramedullary sites such as the spleen, liver, uterus, and brain. researchgate.net The mechanism behind this synergy is partly attributed to Decitabine's ability to cause DNA hypomethylation and induce DNA damage, which likely sends apoptotic signals that complement the action of this compound. researchgate.nettandfonline.com
The combination of this compound with the BCL-2 inhibitor Venetoclax (B612062) (ABT199) has shown strong synergistic cytotoxicity in AML cell lines. tandfonline.comnih.gov This synergy is attributed to the combined effects on the DNA damage response and the intrinsic apoptosis pathway. tandfonline.com The addition of Venetoclax to this compound enhances the apoptotic effects initiated by this compound's inhibition of topoisomerase II.
Research has explored three-drug combinations involving this compound, Venetoclax, and other agents like Panobinostat (B1684620), Decitabine, or Olaparib (B1684210). tandfonline.com These combinations have been shown to be highly effective in inducing tumor cell death in both AML cell lines and patient-derived cell samples. tandfonline.com The synergistic effects of these multi-drug cocktails are linked to the activation of the DNA-damage response, intrinsic apoptosis, and SAPK/JNK stress-signaling pathways, alongside the downregulation of pro-survival pathways like PI3K/mTOR and Wnt/β-catenin. tandfonline.comnih.gov
Decitabine, a well-known DNA methyltransferase (DNMT) inhibitor, serves as a prime example of the synergistic potential when co-administered with this compound. tandfonline.com Decitabine functions by inhibiting DNA methylation, which can reactivate epigenetically silenced tumor suppressor genes and induce DNA damage by trapping DNMT on the DNA. listcorp.comtandfonline.comresearchgate.net This mechanism complements the topoisomerase II inhibition by this compound.
In preclinical models, the combination of this compound and Decitabine has demonstrated robust synergistic cytotoxicity in AML cells. researchgate.net Studies have shown that this combination significantly enhances the killing of various cancer cell types, including those found in solid tumors. listcorp.compharmadispatch.com The epigenetic modifications induced by Decitabine likely sensitize cancer cells to the DNA-damaging effects of this compound, leading to enhanced apoptosis. tandfonline.com Specifically, Decitabine is known to cause DNMT1 depletion and DNA hypomethylation, which contributes to the synergistic induction of cell death when combined with this compound and Venetoclax. tandfonline.com
The combination of this compound with the PARP inhibitor Olaparib has demonstrated synergistic cytotoxicity in preclinical models of AML. tandfonline.com This synergy is particularly noted when used in a three-drug combination with Venetoclax. tandfonline.comnih.gov The combination index (CI) values for the [this compound + Venetoclax + Olaparib] combination were between 0.2 and 0.4 at 50% inhibition of proliferation, indicating strong synergism. tandfonline.comnih.gov
The proposed mechanism for this synergy involves the enhancement of DNA damage and the induction of apoptosis. tandfonline.com Olaparib inhibits the DNA repair enzyme PARP1, trapping it at sites of DNA damage. tandfonline.com This action likely potentiates the DNA strand breaks caused by this compound's inhibition of topoisomerase II, leading to an accumulation of DNA damage and a heightened apoptotic response. tandfonline.com This is supported by findings of increased γ-H2AX, a marker of DNA damage, in cells treated with the combination. nih.gov
| Drug Combination | Combination Index (CI) at 50% Inhibition |
|---|---|
| This compound + Venetoclax + Olaparib | 0.2 - 0.4 |
Preclinical studies have revealed synergistic effects when this compound is combined with the pan-HDAC inhibitor Panobinostat, particularly in the context of a three-drug regimen with Venetoclax in AML cells. tandfonline.com The combination of [this compound + Venetoclax + Panobinostat] resulted in synergistic inhibition of cell proliferation, with combination index values ranging from 0.25 to 0.6. tandfonline.comnih.gov
Panobinostat, as a nonselective HDAC inhibitor, alters gene expression through epigenetic modifications and inhibits protein metabolism. tandfonline.com The synergy observed with this compound is thought to stem from the combined assault on cancer cell survival pathways. This includes the activation of the DNA-damage response and apoptosis, along with the inhibition of pro-survival signaling. tandfonline.com
| Drug Combination | Combination Index (CI) at 50% Inhibition |
|---|---|
| This compound + Venetoclax + Panobinostat | 0.25 - 0.6 |
This compound has shown promising synergistic or additive effects when combined with a range of conventional chemotherapeutic agents.
Doxorubicin : In preclinical studies on triple-negative metastatic breast cancer cells, the combination of this compound and Doxorubicin demonstrated improved anticancer efficacy compared to Doxorubicin alone. raceoncology.com Furthermore, in a broad panel of 143 human cancer cell lines, combining this compound with Doxorubicin at low concentrations enhanced the cancer cell killing efficacy. listcorp.com
Nucleoside Analogs (Cytarabine, Cladribine, Fludarabine (B1672870), Clofarabine) : The efficacy of this compound in AML cell lines is enhanced when combined with one or more nucleoside analogs. Synergistic cytotoxicity has been reported for this compound with Venetoclax in the presence of Cytarabine, Cladribine, Fludarabine, and Clofarabine (B1669196) in AML cell lines and patient-derived leukemic cells. tandfonline.com The most potent cytotoxic combination was identified as [this compound + Fludarabine ± Clofarabine + Venetoclax]. Preclinical studies have supported the potential of combining this compound with Fludarabine and Clofarabine for relapsed or refractory AML. researchgate.netnih.gov
The mechanism underlying the synergy with nucleoside analogs is associated with the activation of the DNA-damage response and intrinsic apoptosis pathways.
| Cell Line | This compound + Venetoclax + Panobinostat | This compound + Venetoclax + Decitabine | This compound + Venetoclax + Olaparib |
|---|---|---|---|
| OCI-AML3 | ~67% | ~67.2% | ~58.3% |
| MOLM13 | ~55.1% | ~65.3% | ~69% |
| MV4-11 | ~86.2% | ~70.7% | ~77.6% |
Preclinical Cardioprotective Mechanisms of this compound
This compound, an anthracenyl bishydrazone, has demonstrated a promising preclinical profile not only as an antineoplastic agent but also for its cardioprotective effects, a significant advantage over traditional anthracyclines which are known for their cardiotoxicity. wikipedia.orgresearchgate.net
Investigation of Molecular Basis for Reduced Cardiotoxicity
While the precise molecular underpinnings of this compound's reduced cardiotoxicity are the subject of ongoing research, preliminary findings suggest a departure from the mechanisms that drive anthracycline-induced cardiac damage. wikipedia.org Unlike doxorubicin, which is known to generate reactive oxygen species (ROS) and induce mitochondrial dysfunction in cardiomyocytes, this compound appears to have a different intracellular trafficking and target engagement profile. The molecular basis for its cardioprotective effect is still being formally elucidated by researchers. wikipedia.org
Cardioprotective Effects in Anthracycline-Induced Cardiotoxicity Models (e.g., Mouse Models, Human Cardiomyocytes In Vitro)
Preclinical studies have provided compelling evidence of this compound's ability to shield cardiac cells from the damaging effects of anthracyclines. In vitro experiments using human primary cardiomyocytes have shown that this compound can protect these heart muscle cells from damage induced by doxorubicin. raceoncology.com These findings have been corroborated in in vivo studies. In an established mouse model of anthracycline-induced cardiotoxicity, this compound demonstrated a significant protective effect on the heart. raceoncology.com Further research has also highlighted this compound's ability to protect human heart muscle cells from the cardiotoxic effects of the chemotherapy drug carfilzomib. nih.gov
Potential Role of FTO Inhibition in Cardioprotection
A significant area of investigation into this compound's cardioprotective mechanism is its activity as a potent and selective inhibitor of the fat mass and obesity-associated (FTO) protein, an m6A mRNA demethylase. wikipedia.orgraceoncology.com this compound has been identified as a highly potent inhibitor of FTO, with a reported IC50 of 142 nM. wikipedia.orgraceoncology.com The inhibition of FTO is believed to play a role in the drug's anticancer effects, and researchers are exploring its contribution to cardioprotection. cancer.govraceoncology.com The hypothesis is that by modulating the m6A RNA landscape through FTO inhibition, this compound may influence signaling pathways that mitigate the cardiotoxic effects of other chemotherapeutic agents.
Table 1: FTO Inhibition by this compound
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | FTO | 142 |
Preclinical Pharmacokinetic and Tissue Distribution Studies (e.g., Animal Models)
Preclinical pharmacokinetic and tissue distribution studies in animal models have provided initial insights into the absorption, distribution, metabolism, and excretion of this compound. These studies are crucial for understanding the drug's behavior in a biological system and for informing clinical trial design.
In a study utilizing male calves, the tissue distribution of this compound was investigated following selective intra-arterial injection. This study revealed that administration into the internal iliac artery resulted in significantly higher concentrations of this compound in the ipsilateral bladder wall, with levels 10- to 100-fold greater than those observed after intravenous administration of a much higher dose. nih.gov This highlights the potential for localized delivery to enhance drug concentration in target tissues.
While comprehensive pharmacokinetic data from a single, standard preclinical animal model is not extensively detailed in publicly available literature, early clinical investigations in humans provide some indicative parameters of the compound's behavior. It is important to note that these are not from animal models but offer a glimpse into the pharmacokinetic profile.
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value |
|---|---|
| Terminal Half-Life (t1/2) | 26 hours |
| Volume of Distribution (Vdss) | 627 L/m² |
| Plasma Clearance | 42.6 ± 6.7 L/h/m² |
| Cumulative Urinary Excretion (48h) | 3.6 ± 1.6% |
Note: Data from a Phase I clinical investigation in patients with advanced metastatic cancer. nih.gov
These findings suggest that this compound has a long terminal half-life and a large volume of distribution, indicating extensive tissue uptake. nih.gov The low urinary excretion suggests that renal clearance is not the primary route of elimination. nih.gov Further preclinical studies in various animal models are necessary to fully characterize the pharmacokinetic and tissue distribution profile of this compound.
Mechanisms of Drug Resistance to Bisantrene and Preclinical Counter Strategies
Role of Drug Efflux Transporters in Bisantrene (B1209513) Resistance
ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that play a crucial role in extruding diverse substrates, including many chemotherapy drugs, from cells in an energy-dependent manner nih.govnih.govimrpress.com. Overexpression of these transporters is a well-established mechanism of multidrug resistance (MDR) in cancer nih.govnih.govpurdue.edu.
P-glycoprotein (ABCB1/MDR1) Overexpression and Efflux
P-glycoprotein (P-gp), encoded by the ABCB1 (also known as MDR1) gene, is one of the most extensively studied ABC transporters implicated in MDR nih.govwikipedia.orgoncotarget.com. P-gp acts as an efflux pump, reducing the intracellular concentration of its substrates, thereby decreasing their cytotoxic effects nih.govmdpi.com.
Research has shown that this compound is a substrate for P-gp medchemexpress.comnih.govmedchemexpress.eu. Cells overexpressing low levels of P-gp or transfected with human MDR1 have demonstrated approximately 10-fold greater resistance to this compound compared to other chemotherapy drugs like vinblastine (B1199706) or doxorubicin (B1662922) nih.gov. This compound can also be used to select for high-level P-gp-mediated MDR in cell lines nih.gov. This suggests that P-gp-mediated efflux is a significant mechanism of resistance to this compound nih.gov.
Preclinical studies have explored strategies to overcome P-gp-mediated resistance, including the use of P-gp inhibitors nih.govmdpi.com. Verapamil, a calcium channel blocker, has been shown to reverse this compound resistance mediated by P-gp in preclinical models, thereby resensitizing cells to this compound google.comgoogle.com.
Other ATP-Binding Cassette (ABC) Transporters
While P-gp is a primary contributor to this compound efflux, other ABC transporters can also play a role in MDR purdue.eduoup.com. Multidrug resistance-associated protein 1 (MRP1, ABCC1) and ABCG2 (also known as BCRP or MXR) are other prominent ABC transporters known to confer resistance to various anticancer drugs nih.govimrpress.compurdue.edu.
ABCG2 has been shown to confer high levels of resistance to several drugs, including this compound, when overexpressed in cell lines purdue.edu. Studies have indicated that ABCG2 can actively efflux this compound from cells, leading to reduced intracellular accumulation nih.govpurdue.edu.
However, some research suggests that MRP1 does not confer high-level resistance against this compound imrpress.comcuni.cz. Preclinical studies using drug-resistant cell lines have also indicated that this compound may not be a substrate for MRP1 and MRP6, and in some cases, this compound was even more effective in cell lines resistant to other drugs that are substrates for these transporters raceoncology.com.
The complex interplay between different ABC transporters and their substrates highlights the need for a comprehensive understanding of the transporter profile in resistant tumors to effectively counter efflux-mediated resistance purdue.edunih.gov.
Target-Dependent Resistance Mechanisms
This compound primarily targets eukaryotic type II topoisomerases, enzymes crucial for regulating DNA topology wikipedia.orgmedchemexpress.com. Alterations in the expression or function of these target enzymes can lead to drug resistance researchgate.net. For instance, down-regulation of topoisomerases has been shown to cause resistance to certain anticancer drugs like doxorubicin and etoposide (B1684455) wjgnet.com. While specific detailed research on target-dependent resistance mechanisms specifically for this compound (beyond its known topoisomerase II inhibition) was not extensively highlighted in the search results, this remains a potential avenue for resistance development, consistent with mechanisms observed for other topoisomerase inhibitors wjgnet.com.
Enhanced DNA Damage Repair Pathway Contributions
This compound induces DNA damage, including single-strand breaks and DNA-protein crosslinking, as part of its cytotoxic mechanism wikipedia.org. Cancer cells can develop resistance by enhancing their capacity to repair this damage smj.org.sanih.govnih.gov. The DNA damage response (DDR) involves multiple pathways that detect and repair DNA lesions nih.gov.
Overexpression of enzymes and proteins involved in DNA repair pathways can lead to increased resistance to DNA-damaging agents smj.org.sa. For example, enhanced expression of ERCC1 and XPF has been linked to cisplatin (B142131) resistance smj.org.sa. While specific studies directly linking enhanced DNA repair to this compound resistance were not prominently featured, the principle that increased DNA repair capacity can contribute to resistance against DNA-damaging agents like this compound is a recognized mechanism in oncology smj.org.sanih.gov.
Preclinical strategies to overcome enhanced DNA repair include combining this compound with inhibitors of DNA repair pathways. For instance, combining this compound with olaparib (B1684210), a PARP inhibitor, has shown synergistic cytotoxicity in preclinical models of acute myeloid leukemia (AML) researchgate.nettandfonline.com. This synergy is thought to be partly due to enhanced DNA damage accumulation tandfonline.com.
Epigenetic Alterations and Genetic Factors in Resistance Development
Drug resistance can be driven by both genetic and epigenetic alterations thno.orgnih.gov. Epigenetic alterations, which are heritable changes in gene expression not caused by alterations in the DNA sequence, can significantly impact drug response thno.orgprobiologists.comnih.gov. These changes can lead to altered expression of genes involved in drug transport, metabolism, target interaction, and DNA repair thno.orgprobiologists.comnih.gov.
Epigenetic reprogramming can rewire cellular networks, contributing to the emergence of drug-resistant cell subpopulations thno.org. While specific epigenetic alterations directly conferring this compound resistance require further detailed investigation, the role of epigenetics in general drug resistance is well-established thno.orgprobiologists.comnih.gov.
Genetic factors, such as mutations in drug target genes or genes involved in drug metabolism or transport, can also contribute to resistance nih.gov. Single nucleotide polymorphisms (SNPs) in genes like ABCB1 have been associated with differential P-gp activity and potentially influence drug response wikipedia.org.
This compound has also been identified as an inhibitor of the Fat Mass and Obesity (FTO) associated protein, an RNA m6A demethylase, which plays oncogenic roles in various cancers, including AML wikipedia.orglistcorp.com. FTO inhibition can sensitize AML cells to hypomethylating agents (HMAs) listcorp.com. This suggests a potential link between this compound's activity and epigenetic mechanisms, which could be exploited in combination therapies to overcome resistance listcorp.comtandfonline.com.
Cellular Plasticity and Tumor Microenvironment Contributions
Cancer cell plasticity, the ability of cancer cells to change their phenotype, is increasingly recognized as a significant factor contributing to drug resistance cancergrandchallenges.orggoogleapis.comnih.gov. This plasticity can allow cancer cells to adopt different states, including those that are more resistant to therapy cancergrandchallenges.orgnih.gov. Epigenetic and transcriptomic mechanisms are involved in this process cancergrandchallenges.org.
The tumor microenvironment (TME), which includes various cell types, extracellular matrix components, and signaling molecules, can also significantly influence drug response and contribute to resistance googleapis.comanr2025.orggoogleapis.com. Interactions between cancer cells and the TME can promote survival pathways, alter drug delivery, and induce resistant phenotypes googleapis.comgoogleapis.com.
While direct detailed studies specifically on the role of cellular plasticity and the TME in this compound resistance were not extensively found, these are general mechanisms of resistance that are likely to influence the effectiveness of many anticancer agents, including this compound cancergrandchallenges.orggoogleapis.comnih.govanr2025.orggoogleapis.com. Understanding how the TME and cellular plasticity impact this compound activity could lead to the development of novel combination strategies targeting these aspects to improve treatment outcomes.
Data Table: Key ABC Transporters and this compound Susceptibility
| Transporter (Gene) | Common Name(s) | This compound Substrate? | Role in this compound Resistance | Notes |
| ABCB1 | P-glycoprotein, MDR1 | Yes | Significant | Well-established efflux pump medchemexpress.comnih.gov |
| ABCC1 | MRP1 | Low/No | Limited | Does not confer high-level resistance imrpress.comcuni.cz |
| ABCG2 | BCRP, MXR | Yes | Significant | Can efflux this compound nih.govpurdue.edu |
Data Table: Preclinical Combinations with this compound Targeting Resistance Mechanisms
| Combination Agent | Proposed Mechanism of Synergy / Countering Resistance | Preclinical Findings |
| Verapamil | P-gp inhibition | Reverses P-gp-mediated this compound resistance in preclinical models google.comgoogle.com |
| Olaparib | PARP inhibition (Enhanced DNA damage accumulation) | Synergistic cytotoxicity in AML cell lines researchgate.nettandfonline.com |
| Decitabine (B1684300) | DNA hypomethylation, DNA damage induction | Synergistic cytotoxicity in AML cell lines and in vivo models listcorp.comtandfonline.comresearchgate.netashpublications.org |
| Panobinostat (B1684620) | Histone deacetylase inhibition (Epigenetic modification, enhanced DNA damage) | Synergistic cytotoxicity in AML cell lines researchgate.nettandfonline.com |
| Venetoclax (B612062) (ABT199) | BCL2 inhibition (Apoptosis induction) | Synergistic cytotoxicity in AML cell lines and patient samples in combination with other agents researchgate.nettandfonline.com |
Epithelial-to-Mesenchymal Transition (EMT) Implications
Epithelial-to-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their cell-cell adhesion and apical-basal polarity, acquiring characteristics of mesenchymal cells, such as increased motility and invasiveness mdpi.comoaepublish.commednexus.org. While primarily associated with cancer metastasis, EMT has also been increasingly recognized for its role in contributing to drug resistance in various cancer types, including lung, pancreatic, bladder, and breast cancers mdpi.comoaepublish.commdpi.com.
Cells undergoing EMT often exhibit features similar to cancer stem cells (CSCs), including increased expression of drug efflux pumps and enhanced resistance to apoptosis mdpi.comoaepublish.com. Several signaling pathways known to induce EMT, such as TGF-β, Wnt, Hedgehog, and Notch pathways, have also been implicated in promoting drug resistance oaepublish.commdpi.comexplorationpub.com. EMT-inducing transcription factors (EMT-TFs) like Snail, Slug, Twist, and ZEB1/2 can contribute to multidrug resistance by enhancing the efflux activity of ATP-binding cassette (ABC) transporters oaepublish.comnih.gov. For example, overexpression of Twist, ZEB1/2, Slug, and Snail has been shown to enhance the expression and activity of ABCB1, leading to drug resistance nih.gov. ABCG2, another ABC transporter linked to multidrug resistance, is also known to be regulated by EMT-TFs nih.gov.
While the direct link between EMT and this compound resistance is not explicitly detailed in the provided search results, the general association between EMT and multidrug resistance mechanisms, particularly the upregulation of ABC transporters which can efflux this compound nih.gov, suggests a potential role for EMT in this compound resistance. This compound is a substrate for ABCG2 and P-glycoprotein (MDR1) nih.govgoogle.com. Therefore, EMT-mediated upregulation of these transporters could contribute to reduced intracellular accumulation of this compound, leading to resistance.
Role of Leukemia Stem/Initiating Cells (LSCs/LICs)
Leukemia Stem Cells (LSCs), also referred to as Leukemia Initiating Cells (LICs), are a subpopulation of malignant cells believed to be responsible for the initiation, propagation, and relapse of leukemia due to their self-renewal capacity and inherent resistance to conventional therapies nih.govfrontiersin.orgoaepublish.comamegroups.org. LSCs are considered a major obstacle in the treatment of acute myeloid leukemia (AML), often persisting as minimal residual disease after initial treatment and driving relapse nih.govfrontiersin.org.
LSCs possess several mechanisms that contribute to their drug resistance, including their capacity for quiescence or dormancy, resistance to DNA damage, and expression of drug efflux transporters nih.govoaepublish.com. Overexpression of anti-apoptotic proteins like BCL-2 and MCL1 is also associated with apoptotic resistance in LSCs frontiersin.org.
Recent research has highlighted the relevance of LSCs to this compound's activity. The Fat Mass and Obesity-associated protein (FTO), an RNA N6-methyladenosine (m6A) demethylase, has been found to be specifically overexpressed in LSCs/LICs sci-hub.setandfonline.com. Targeting FTO with this compound has demonstrated a significant anti-leukemic effect, leading to the activation of apoptosis signaling and inhibition of MYC pathways sci-hub.se. This targeting of FTO by this compound leads to a significant suppression of LSC/LIC self-renewal, suggesting that FTO inhibition holds potential for eradicating LSCs/LICs sci-hub.se.
Studies have shown that LSCs can exhibit distinct drug susceptibility patterns compared to bulk leukemia cells ashpublications.org. While some conventional chemotherapy drugs are effective against blasts, they may not be effective against LSCs ashpublications.org. This differential sensitivity underscores the importance of targeting LSCs to prevent relapse ashpublications.org. This compound's ability to inhibit FTO, which is overexpressed in LSCs, provides a potential mechanism by which it could overcome LSC-mediated resistance.
Integrin-Mediated Resistance Mechanisms
Integrins are transmembrane adhesion molecules that mediate cell-extracellular matrix (ECM) and cell-cell interactions mdpi.comeurekaselect.comnih.gov. They play crucial roles in various cellular processes, including cell survival, proliferation, migration, and differentiation eurekaselect.comnih.gov. Integrins have been increasingly recognized for their pivotal role in the development of drug resistance in cancer, a phenomenon often referred to as cell adhesion-mediated drug resistance (CAM-DR) mdpi.comeurekaselect.comnih.govmdpi.com.
Integrin engagement with the ECM or other cells can activate various intracellular signaling pathways, including FAK, Src, PI3K-AKT, and MAPK/ERK, which can promote cell survival and inhibit apoptosis, thereby conferring resistance to therapeutic agents mdpi.comeurekaselect.comnih.govnih.gov. For instance, β1 integrin has been shown to induce resistance to therapies targeting EGFR or HER2 by activating downstream pathways like PI3K or FAK/Src, which converge to activate Akt and promote cell survival nih.gov. The interaction of integrins with ECM components like fibronectin or collagen can protect cancer cells from drug-induced apoptosis mdpi.comnih.govnih.gov.
Specific integrins have been implicated in drug resistance in various cancers. For example, αvβ3 and α5β1 integrins have been linked to resistance in melanoma and hepatocellular carcinoma, respectively mdpi.com. In hematological malignancies, integrin α4β1 (VLA-4) has been associated with chemoresistance in chronic lymphoblastic leukemia (CLL), multiple myeloma, AML, and acute lymphoblastic leukemia (ALL) nih.govmdpi.com. β1 integrins, in general, are known to contribute to CAM-DR mdpi.com.
Integrin-mediated signaling can also influence the expression or activity of drug transporters and impact the tumor microenvironment, further contributing to resistance mdpi.commednexus.org. While direct studies linking this compound resistance specifically to integrin-mediated mechanisms are not prominently featured in the provided results, the general role of integrins in CAM-DR and their involvement in resistance to other chemotherapeutic agents and targeted therapies suggest that integrin signaling could potentially contribute to this compound resistance, particularly in the context of the bone marrow microenvironment for leukemia cells nih.govresearchgate.net. Leukemia stem cells, which can associate with mesenchymal stromal cells in the bone marrow, are thought to have their drug resistance further driven by this interaction researchgate.net.
Preclinical Strategies to Overcome or Circumvent this compound Resistance
Overcoming drug resistance is a major challenge in cancer therapy, and preclinical studies are exploring various strategies to enhance the efficacy of this compound and circumvent resistance mechanisms. Given the multifaceted nature of resistance, combination therapies and targeting specific resistance pathways are key areas of investigation.
One promising strategy involves combining this compound with other antineoplastic agents that have complementary mechanisms of action or can target resistance pathways. Preclinical studies have demonstrated synergistic cytotoxicity when this compound is combined with agents such as venetoclax (an inhibitor of BCL-2), panobinostat (a histone deacetylase inhibitor), decitabine (a hypomethylating agent), and olaparib (a PARP inhibitor) in AML cell lines and patient-derived samples tandfonline.com. This synergism may be attributed to combined effects on DNA damage response, apoptosis, and key signaling pathways like PI3K/mTOR and Wnt/β-catenin tandfonline.com.
Specifically, the combination of this compound and venetoclax has shown strong synergistic cytotoxicity tandfonline.com. This is particularly relevant given that BCL-2 is often upregulated in LSCs and contributes to apoptotic resistance frontiersin.org. Combining a BCL-2 inhibitor like venetoclax with this compound, which targets LSCs through FTO inhibition, could potentially overcome LSC-mediated resistance.
Another approach involves targeting the specific resistance mechanisms discussed earlier. For instance, if EMT contributes to this compound resistance through the upregulation of ABC transporters, combining this compound with inhibitors of these transporters could be a potential strategy nih.gov. Verapamil, a P-glycoprotein inhibitor, has been shown to reverse resistance to this compound mediated by P-glycoprotein, as this compound is a substrate for this transporter google.com.
Targeting LSCs directly is another critical strategy. This compound's ability to inhibit FTO, which is overexpressed in LSCs/LICs, presents a direct approach to suppress the self-renewal of these resistant cells sci-hub.se. Further research into other vulnerabilities of LSCs and combining this compound with agents that target these vulnerabilities could enhance treatment outcomes nih.govashpublications.org.
Given the potential role of integrin-mediated signaling in resistance, particularly in the bone marrow microenvironment for leukemia, strategies targeting integrins or their downstream pathways could also be explored in combination with this compound nih.gov. Inhibitors of FAK or PI3K/AKT pathways, which are often activated by integrin signaling, could potentially sensitize resistant cells to this compound nih.govnih.gov.
Preclinical research is also exploring this compound in combination with nucleoside analogs like fludarabine (B1672870) and clofarabine (B1669196), showing synergistic cytotoxicity in vitro in AML cells researchgate.net. A phase II study combining this compound with fludarabine and clofarabine in relapsed/refractory AML patients showed promising results, with patients achieving remission and a significant proportion proceeding to bone marrow transplant healthtree.org. While this is a clinical study, it is based on preclinical findings of synergy.
The identification of this compound as an FTO inhibitor has opened new avenues for preclinical investigation, particularly in cancers where FTO is overexpressed, such as certain melanomas raceoncology.com. Preclinical studies are exploring this compound as a novel treatment for melanoma, including investigating drug combinations that improve treatment, especially in resistant cases raceoncology.com.
Chemical Biology and Structure Activity Relationships of Bisantrene and Its Analogues
Synthetic Methodologies for Bisantrene (B1209513) and Its Derivatives
The synthesis of this compound derivatives often involves modifications to the anthracene (B1667546) core or the attached side chains. For constrained this compound derivatives, a reported synthetic strategy involves a Friedel-Crafts acylation of anthracene with acetyl chloride in the presence of AlCl₃. researchgate.net Subsequent oxidation and treatment lead to a carboxylic acid, which is then converted to a methyl ester. researchgate.net Reduction of the ester to an aldehyde is followed by imine formation with 4,5-dihydro-1H-imidazol-2-yl-hydrazine. researchgate.net This general approach can be adapted for the synthesis of various constrained analogues by starting with appropriately substituted anthracenes or modifying the side chain components. For example, the synthesis of compound Ant1,5, an isomer of this compound, has been reported, involving similar steps starting from anthracene-1,5-diacetyl. researchgate.net
Design and Evaluation of Prodrugs for this compound
The design of prodrugs for this compound has focused on improving its physicochemical properties, particularly aqueous solubility, and potentially reducing toxicity or improving delivery. researchgate.netnih.gov
N-phosphoryl Derivatives for Enhanced Aqueous Solubility
One approach to enhance the aqueous solubility of this compound has been the synthesis of N-phosphoryl derivatives. The selective phosphorylation of this compound can yield bis(phosphonoguanidinic acid), which, as its sodium salt, demonstrates enhanced aqueous solubility at physiological pH. researchgate.netnih.govsigmaaldrich.com This enhanced solubility is crucial for intravenous administration, as the parent this compound can exhibit precipitation. researchgate.netnih.gov
Design and Synthesis of Constrained this compound Analogues
Constrained this compound analogues have been designed and synthesized to investigate the impact of structural rigidity on their interaction with biological targets, particularly DNA G-quadruplex structures. researchgate.netresearchgate.net These analogues are often based on isomers of this compound, such as Ant1,5, which is known to bind G-quadruplex DNA. researchgate.netresearchgate.net The synthesis of these constrained derivatives typically involves multi-step procedures starting from substituted anthracenes, incorporating steps like Friedel-Crafts acylation, oxidation, esterification, reduction, and imine formation with the appropriate hydrazine (B178648) side chains. researchgate.netresearchgate.net The design aims to create molecules with specific geometries that favor interaction with structured DNA forms like G-quadruplexes. researchgate.netresearchgate.net
Structure-Activity Relationship Studies for DNA Binding and Topoisomerase II Inhibition
Structure-activity relationship (SAR) studies on this compound and its analogues have focused on understanding how structural variations influence their interaction with DNA and their ability to inhibit topoisomerase II. This compound's interaction with DNA involves intercalation of its planar anthracene core between base pairs and electrostatic binding between the positively charged basic nitrogens on the alkyl side chains and the negatively charged DNA phosphate (B84403) backbone. google.com This binding leads to altered DNA supercoiling and protein-associated DNA strand breaks, characteristic of topoisomerase II inhibition. google.comtandfonline.com
Impact of Side Chain Position and Number on DNA Cleavage and Cytotoxicity
The position and number of the dihydroimidazolyl-hydrazone side chains on the anthracene scaffold significantly modulate DNA cleavage and cytotoxicity. researchgate.netresearchgate.netnih.gov Studies with anthracene derivatives bearing one or two such side chains at different positions (e.g., 1, 4, or 9) have shown that the location of these groups affects the affinity for nucleic acids and their sequence preferences. researchgate.netnih.govnih.gov For instance, the position of the side chains plays a major role in generating specific contacts with the nucleic acid. researchgate.netnih.gov Molecular modeling studies support these findings, indicating that the intercalative binding and recognition of DNA sequences are influenced by the side chain positions. researchgate.netnih.gov This suggests that DNA-binding specificity, dictated by side chain placement, is an important determinant for the recognition of the topoisomerase-DNA cleavable complex by drugs in the this compound family. researchgate.netnih.gov
While this compound itself is a topoisomerase II inhibitor, the potency of DNA cleavage stimulated by analogues can vary depending on the side chain modifications and positions. researchgate.net Studies comparing this compound with other topoisomerase II poisons and this compound analogues have shown differing levels of DNA cleavage activity. researchgate.net For example, certain analogues stimulated cleavage at higher concentrations compared to this compound. researchgate.net Furthermore, the most stable conformations of this compound and other topoisomerase II inhibitors like mAMSA share similar planar aromatic domains and pendant side chains, suggesting common structural features are important for their mechanism of action, particularly the specificity for DNA cleavage at certain positions. nih.gov
Thermodynamic and Stereochemical Aspects of DNA Binding
The DNA binding properties of this compound and its analogues have been investigated to understand their structure-activity relationships, particularly concerning their ability to poison or inhibit topoisomerase II. Studies have focused on anthracene derivatives featuring one or two 4,5-dihydro-1H-imidazol-2-yl-hydrazone side chains, characteristic of this compound, positioned at different sites on the planar aromatic system. researchgate.netnih.gov
Viscometric measurements using covalently closed-circular DNA and sonicated rod-like fragments of calf thymus DNA indicate that this compound intercalates with DNA. This intercalation results in a helix unwinding angle of 14 degrees and an increase in DNA contour length of 2.8 Å per bound drug molecule. researchgate.net Ethidium (B1194527) displacement studies have shown binding constants of 7-8 x 107 M-1 for both natural and synthetic DNAs in a buffer with an ionic strength of 0.1. researchgate.net
The noncovalent binding of this compound to DNA involves two main types of interactions: intercalation of the planar anthracene moiety between DNA base pairs and electrostatic binding between the negatively charged ribose phosphates of DNA and the positively charged basic nitrogens on the drug's alkyl side chains. google.comgoogle.com This is reflected in the biphasic DNA dissociation curves observed for this compound with calf thymus DNA in vitro. google.comgoogle.com
The position of the dihydroimidazolyl-hydrazone groups on this compound analogues influences their DNA sequence preferences, highlighting the significant role of side-chain position in facilitating specific contacts with nucleic acids. nih.gov Molecular modeling studies support these experimental findings, showing that the intercalative binding of 1- or 9-substituted isomers to DNA results in different recognition preferences for A-T versus G-C steps. nih.gov The 9-substituted derivative shows a substantially more favorable recognition of A-T steps, while the 1-substituted isomer exhibits a much closer energy balance. nih.gov This DNA binding specificity appears to be an important factor in the recognition of the topoisomerase-DNA cleavable complex by drugs in the amsacrine-bisantrene family. nih.gov
Investigation of G-Quadruplex Binding by this compound Isomers and Analogues
Small molecules capable of inducing and stabilizing G-quadruplex structures can potentially inhibit telomerase and induce telomere dysfunction in cancer cells, offering selective therapeutic approaches. Effective stabilizers typically possess a planar aromatic portion for stacking onto the G-quartet and positively charged side chains to interact with the negative charge density in the quadruplex grooves. nih.gov
This compound shares the structural motif characteristic of effective G-quadruplex binders, requiring at least two side chains with amine groups that can be protonated at physiological pH for G-quadruplex binding. google.comgoogle.com DNA binding primarily occurs through stacking on a terminal G-tetrad, with side chains contributing to complex stability via hydrophobic/ionic interactions within the DNA grooves. google.comgoogle.comgoogle.com
Studies evaluating a series of anthracene derivatives with one or two 4,5-dihydro-1H-imidazol-2-yl-hydrazonic groups at different positions on the aromatic system have shown that various regioisomers exhibit distinct binding affinities for telomeric G-quadruplex. nih.gov The 1,5 and 1,7 bis-substituted analogues were found to be the most effective G-quadruplex binders, while the 1,8 regioisomer was poorly effective. nih.gov The G-quadruplex binding ability of these compounds is clearly linked to their telomerase inhibition, suggesting they can shift the nucleic acid conformational equilibrium and interfere with telomere processing. nih.gov For instance, the 1,5 regioisomer has been shown to inhibit telomerase activity at lower concentrations than those needed to reduce tumor cell proliferation. nih.gov
Further investigations into constrained this compound derivatives, particularly isomers known to bind G-quadruplex DNA, have been conducted to understand the influence of structural constraints on side chain flexibility and rotational properties. researchgate.netresearchgate.net Enhanced mass spectrometry and fluorimetric DNA binding studies have been used to evaluate the binding efficiency and stoichiometry of these compounds towards human telomeric G-quadruplex DNA, using duplex sequences for comparison. researchgate.netresearchgate.net One constrained analogue, Ant1,5-Ri, demonstrated a high tendency and specificity for binding structured G-quadruplex DNA, even showing a 2:1 stoichiometry and exceeding the binding affinity of the lead compound Ant-1,5. researchgate.net Docking studies of Ant1,5, Ant1,5-Ri, and Ant1,5-Ro suggest that π-π stacking with an external quartet is a preferential binding motif for these compounds. researchgate.net
Modulation of Biological Activity by Structural Modifications in Preclinical Models
Structural modifications to this compound have been explored to potentially enhance its therapeutic efficacy or reduce side effects. google.comgoogle.com Analogues have been developed in an effort to improve upon this compound's anti-telomerase activity. google.com
Preclinical studies have investigated the activity of this compound and its analogues in various experimental tumor models, including P388 leukemia, L1210 leukemia, Lieberman plasma cell tumor, B16 melanoma, colon tumor 26, and Ridgway osteogenic sarcoma. cenmed.com this compound has demonstrated significant efficacy in killing various breast cancer cells as a single agent and showed additive benefit in combination with cyclophosphamide (B585) in preclinical studies. raceoncology.com this compound also exhibited similar cytotoxic effects to doxorubicin (B1662922) and epirubicin (B1671505) across ten tested breast cancer cell lines. raceoncology.com
New research highlights this compound's ability to inhibit FTO enzyme activity, an m6A RNA demethylase. wikipedia.orgraceoncology.com This discovery suggests a potential new role for this compound as a targeted therapy, as FTO enzymatic activity is associated with cancer development and metastasis in several cancer types. raceoncology.com In vitro and in vivo studies have shown this compound to be a potent inhibitor of FTO enzymatic activity in AML, breast cancer, and glioblastoma models. raceoncology.com
Studies on this compound congeners, including a 10-aza-bioisostere and isomers with side chains at different positions, have aimed to identify structural determinants for sequence-specific recognition of covalent topoisomerase II-DNA complexes. researchgate.net These this compound/amsacrine hybrid and this compound isomers demonstrated intermediate topoisomerase II poisoning activity between this compound and m-AMSA. researchgate.net
Constrained this compound derivatives, such as Ant1,5-Ri, have shown promising selectivity towards G-quadruplex DNA in preclinical evaluations. researchgate.netresearchgate.net This selective binding suggests that structural modifications can modulate the interaction of this compound analogues with specific DNA structures, potentially influencing their biological activity in preclinical models.
Data on the binding affinities of this compound and select analogues to double-stranded and single-stranded DNA structures highlight how structural variations impact their interaction with nucleic acids. This compound exhibits effective binding to double-stranded DNA. glpbio.com this compound congeners, such as 9-IHA and 1-IHA, also retain considerable binding capacity to single-stranded DNA, although with varying affinities compared to double-stranded DNA. glpbio.com
| Compound | Structure Type | Binding Affinity (Ki or Binding Constant) | Notes | Source |
| This compound | Double-stranded DNA | 7-8 x 107 M-1 | Ethidium displacement method, ionic strength 0.1 | researchgate.net |
| This compound | Double-stranded DNA | Effective binding | Even neglecting electrostatic contacts | glpbio.com |
| This compound | Single-stranded DNA | Affinity constant ~106 M-1 | 6-fold reduction compared to double-stranded DNA | glpbio.com |
| 9-IHA | Single-stranded DNA | 2-fold increase in Ki | Compared to double-stranded DNA | glpbio.com |
| 1-IHA | Single-stranded DNA | Maintains same Ki values | Compared to double-stranded DNA | glpbio.com |
| aza-9-IHA | Single-stranded DNA | Modest reduction in Ki | Compared to double-stranded DNA | glpbio.com |
| Ant1,5 | Telomeric G-quadruplex | Effective binding | Regioisomer | nih.govresearchgate.net |
| Ant1,7 | Telomeric G-quadruplex | Effective binding | Regioisomer | nih.gov |
| Ant1,8 | Telomeric G-quadruplex | Poorly effective binding | Regioisomer | nih.gov |
| Ant1,5-Ri | Telomeric G-quadruplex | High tendency and specificity, 2:1 stoichiometry | Exceeds affinity of Ant1,5 | researchgate.netresearchgate.net |
Note: The data in this table are compiled from various sources and experimental conditions may vary.
Advanced Academic Research Methodologies Applied to Bisantrene Studies
Spectroscopic and Biophysical Techniques for DNA Interaction Analysis
Spectroscopic and biophysical techniques are fundamental in characterizing the interaction between small molecules like bisantrene (B1209513) and DNA. These methods provide insights into binding affinity, stoichiometry, kinetics, and the resulting structural changes in the DNA molecule.
Viscometric Measurements with Circular DNA
Viscometric measurements, particularly those utilizing covalently closed-circular DNA, are a classical method for detecting and characterizing DNA intercalation. Changes in DNA viscosity upon ligand binding can indicate alterations in DNA length and conformation. Studies using viscometric measurements with covalently closed-circular DNA and sonicated rod-like fragments of calf thymus DNA have shown that this compound intercalates into DNA. This intercalation is associated with a helix unwinding angle of 14 degrees and causes an increase in DNA contour length of 2.8 Å per bound drug molecule. researchgate.netresearchgate.netnih.gov These findings directly support the classification of this compound as an intercalating agent. researchgate.net
Ethidium (B1194527) Displacement Assays
Ethidium displacement assays are a common spectrofluorimetric technique used to determine the binding affinity of a compound to DNA. This method relies on the principle that a higher-affinity DNA binder will displace a lower-affinity fluorescent intercalator like ethidium bromide from the DNA, resulting in a decrease in fluorescence intensity. Measurements of DNA affinity using the ethidium displacement method have indicated binding constants for this compound in the range of 7-8 x 107 M-1 for both natural and synthetic DNAs in a buffer of ionic strength 0.1. researchgate.netresearchgate.netnih.gov This suggests a strong affinity of this compound for DNA.
Fluorimetric Titrations and Binding Studies
Fluorimetric titrations involve monitoring changes in the fluorescence properties of a molecule (either the ligand or a fluorescent probe bound to DNA) upon interaction with DNA. These studies can provide quantitative data on binding constants, stoichiometry, and the nature of the binding site. Fluorimetric DNA binding studies have been employed to evaluate the binding capability of this compound derivatives, including those designed to target G-quadruplex structures. researchgate.netarkat-usa.orgresearchgate.net These studies can support and confirm observations made with other techniques, such as mass spectrometry. researchgate.netarkat-usa.org Data from fluorimetric titrations can be analyzed using methods like Job plots and Scatchard analysis to determine binding parameters. arkat-usa.org
DNase I Footprinting Assays
DNase I footprinting is a technique used to identify the specific DNA sequences to which a protein or small molecule binds. The method involves incubating a DNA fragment with the molecule of interest, followed by partial digestion with DNase I. The bound molecule protects its binding site from cleavage, resulting in a "footprint" or a region where cleavage is inhibited, which can be visualized on a gel. creativebiomart.netwikipedia.org DNase I footprinting experiments have been performed to evaluate the sequence preferences of this compound analogues. nih.gov An MPE footprinting evaluation of this compound showed no evidence for selective protection of a specific DNA fragment, suggesting a sequence-neutral binding mode. nih.gov However, studies with this compound analogues have indicated that the position and number of side chains can influence DNA sequence preferences. nih.gov
Enhanced Mass Spectrometry-Based Experiments (e.g., for G-quadruplex binding)
Mass spectrometry (MS), particularly enhanced high-resolution mass spectrometry, has emerged as a powerful tool for studying non-covalent interactions between small molecules and nucleic acids, including G-quadruplexes. This technique allows for the evaluation of binding efficiency and stoichiometry. Enhanced high-resolution mass spectrometry has been used to evaluate the binding efficiency and stoichiometry of constrained this compound derivatives towards G-quadruplex DNA, using duplex DNA for comparison. researchgate.netarkat-usa.orgmendeley.comresearchgate.net These experiments can demonstrate a high tendency and specificity of certain this compound derivatives to bind structured G-quadruplex DNA, sometimes showing binding in a 2:1 stoichiometry. arkat-usa.orgresearchgate.net Competition ESI-MS experiments can also be used to establish the relative affinity of compounds towards G-quadruplex versus duplex DNA. researchgate.netarkat-usa.org
Computational Approaches
Molecular Modeling of DNA Intercalation
Molecular modeling techniques have been extensively applied to investigate the interaction of this compound with DNA. These studies aim to understand the preferred binding sites, orientation, and the resulting structural changes in the DNA helix upon this compound intercalation.
Viscometric measurements and ethidium displacement assays have experimentally shown that this compound intercalates with DNA, causing a helix unwinding angle of 14 degrees and increasing the DNA contour length by 2.8A per bound molecule. researchgate.net Molecular modeling studies have supported these experimental findings, providing a theoretical basis for the observed DNA binding properties. researchgate.net Modeling has indicated that this compound intercalates favorably from the major groove of DNA. nih.gov The dihydroimidazole (B8729859) ring's NH group is suggested to participate in hydrogen bonding with the phosphate (B84403) oxygens of the DNA backbone. nih.gov Comparative molecular modeling analyses of this compound and other topoisomerase II inhibitors, such as mAMSA, have revealed similar steric and electronic features, suggesting a common pharmacophore responsible for their comparable DNA cleavage patterns despite belonging to different chemical classes. nih.gov Energy-minimized structures of this compound and mAMSA showed similar planar aromatic domains and pendant side-chains. nih.gov
Docking Studies for Target Protein Binding (e.g., FTO)
Docking studies are computational methods used to predict the binding affinity and orientation of a small molecule, like this compound, to a protein target. This is particularly relevant for understanding this compound's interaction with proteins beyond DNA, such as the FTO protein.
Recent research has identified this compound as a potent inhibitor of the Fat Mass and Obesity (FTO) associated protein, an m6A RNA demethylase. wikipedia.orgsci-hub.se Docking studies have been crucial in elucidating the potential binding mode of this compound within the catalytic pocket of FTO. researchgate.netnih.gov These models suggest that this compound binds tightly to the FTO protein, thereby blocking its catalytic activity. nih.gov Specific residues within the FTO protein, such as H231 and E234, have been identified through docking and mutagenesis studies as essential for the binding of this compound (referred to as CS1 in some studies) to FTO. nih.gov K216 and S229 were also found to be crucial for the binding of a related compound (CS2). nih.gov These computational models are consistent with experimental data showing that this compound can block pronase-induced proteolysis of wild-type FTO but not certain FTO mutants. nih.gov
High-Throughput Screening Methodologies for Target Identification
High-throughput screening (HTS) is a powerful approach used to rapidly test large libraries of compounds against a biological target or cellular phenotype to identify potential hits. evotec.combmglabtech.comlabmanager.comdrugtargetreview.com While primarily used for initial compound discovery, HTS methodologies can also be applied in a reverse manner or in conjunction with other techniques to identify novel targets of a known compound like this compound.
In the context of this compound research, HTS has been employed in studies aiming to identify compounds that modulate specific cellular processes, such as macrophage polarization. nih.gov In one study, a high-throughput phenotypic screen based on macrophage cell shape changes was used to identify compounds that could reprogram macrophage polarization. nih.gov this compound was identified in this screen as a compound that inhibits TOP2A, a known target, which perturbed the pathway of DNA topological change. nih.gov This demonstrates how HTS, even when not directly screening for this compound's targets, can confirm known interactions and provide insights into its cellular effects within complex biological systems. HTS is commonly used in drug discovery to identify compounds that affect a target in a desired way, often relying on fluorescence measurements for rapid analysis. labmanager.com
Advanced Cellular and Molecular Assays
Advanced cellular and molecular assays are essential for dissecting the biological effects of this compound at a detailed level, providing mechanistic insights into its activity within living cells.
Flow Cytometry for Cellular Processes (e.g., ROS Production, Mitochondrial Membrane Potential)
Flow cytometry is a technique that allows for the rapid analysis of multiple parameters in individual cells within a heterogeneous population. mdpi.com It is widely used to assess various cellular processes, including the production of reactive oxygen species (ROS) and changes in mitochondrial membrane potential (MMP). mdpi.compubcompare.airesearchgate.netscitechnol.com
Studies investigating the cellular effects of this compound, particularly in combination with other agents, have utilized flow cytometry to measure ROS production and MMP. researchgate.netscitechnol.comscitechnol.com Elevated levels of ROS are known to mediate cell death, and perturbations in mitochondrial function, reflected by decreased MMP, are often indicative of cellular stress and apoptosis. researchgate.net Flow cytometric analysis has shown that exposure of certain cell lines to this compound, alone or in combination with other drugs like venetoclax (B612062), panobinostat (B1684620), decitabine (B1684300), and olaparib (B1684210), can increase ROS production and decrease MMP. researchgate.netscitechnol.comscitechnol.com These findings suggest that this compound-mediated activation of stress pathways involving ROS and mitochondrial dysfunction may contribute to its cytotoxic effects. researchgate.net
Western Blotting for Protein Expression and Modification
Western blotting is a widely used technique for the detection and quantification of specific proteins in a sample, as well as the analysis of their post-translational modifications. thermofisher.combio-rad.combio-rad-antibodies.com This method is crucial for determining how this compound treatment affects the levels and activation status of key proteins involved in various cellular pathways.
Western blot analysis has been employed in studies evaluating the biochemical activities of this compound and its combinations with other drugs in cell lines. scitechnol.comtandfonline.com This technique allows researchers to assess drug-induced changes in the levels of target proteins and markers of cellular responses, such as apoptosis-related proteins or components of signaling pathways like Wnt/β-catenin. scitechnol.comtandfonline.com For example, Western blotting has been used to show that combinations including this compound can impact the levels of acetylated histone H3 (AcH3K9), DNMT1, and PAR, suggesting effects on epigenetic modifications and protein metabolism. tandfonline.com It has also been used to demonstrate the inhibition of pro-survival pathways like Wnt/β-catenin by this compound-containing combinations. tandfonline.com Careful sample preparation, including the use of protease inhibitors, is essential for preserving protein integrity and modifications for Western blot analysis. bio-rad-antibodies.com
Next-Generation Sequencing (NGS) for Gene Expression and Epigenetic Analysis
Next-Generation Sequencing (NGS) technologies have revolutionized the study of genomics and epigenomics, enabling high-throughput analysis of gene expression, DNA methylation, histone modifications, and other epigenetic marks on a genome-wide scale. nih.govroche.comgenewiz.comexpertcytometry.comanimbiosci.org
While direct studies using NGS to analyze the global impact of this compound on gene expression or epigenetics were not prominently found in the immediate search results focused specifically on this compound and these techniques, NGS is a standard methodology in related research areas. Studies investigating the mechanisms of drugs with epigenetic activity, like some of those combined with this compound in research (e.g., decitabine, a DNA methyltransferase inhibitor, and panobinostat, an HDAC inhibitor), routinely employ NGS-based methods such as RNA-Seq for gene expression profiling or bisulfite sequencing (BS-Seq) for DNA methylation analysis. nih.govroche.comgenewiz.comexpertcytometry.com Given this compound's newly identified role as an FTO inhibitor, an enzyme involved in RNA methylation (m6A), NGS techniques like m6A-seq would be highly relevant to study the downstream effects of FTO inhibition by this compound on the epitranscriptome and gene expression. wikipedia.org In a clinical study involving this compound for acute myeloid leukemia, NGS of patient samples was used to identify mutations associated with activated signaling, splicing, and epigenetic modification, providing context for treatment responses. nih.gov This highlights the use of NGS in characterizing the biological landscape in which this compound exerts its effects.
Table 1: Summary of Research Methodologies Applied to this compound Studies
| Methodology | Application in this compound Research | Key Findings (Examples) |
| Molecular Modeling of DNA Intercalation | Investigating binding mode, orientation, and structural changes in DNA upon intercalation. | Favorable intercalation from the major groove; hydrogen bonding with phosphate backbone; similar pharmacophore to mAMSA. researchgate.netnih.govnih.gov |
| Docking Studies for Target Protein Binding | Predicting binding affinity and orientation to protein targets, particularly FTO. | Tight binding to FTO catalytic pocket; interaction with key FTO residues (e.g., H231, E234). researchgate.netnih.gov |
| High-Throughput Screening (HTS) | Identifying compounds modulating specific cellular processes (e.g., macrophage polarization); confirming known targets within complex systems. | Identified as an inhibitor of TOP2A in a macrophage polarization screen. nih.gov |
| Flow Cytometry | Assessing cellular processes like ROS production and mitochondrial membrane potential. | Increased ROS production and decreased MMP in certain cell lines treated with this compound, alone or in combinations. researchgate.netscitechnol.comscitechnol.com |
| Western Blotting | Analyzing protein expression levels and post-translational modifications; evaluating effects on signaling pathways. | Effects on AcH3K9, DNMT1, PAR levels; inhibition of Wnt/β-catenin pathway in combination treatments. scitechnol.comtandfonline.com |
| Next-Generation Sequencing (NGS) (Contextual) | Characterizing genomic and epigenetic landscape in patient samples; relevant for studying downstream effects of FTO inhibition on epitranscriptome and gene expression (though not directly detailed for this compound in search). | Identification of mutations in patient samples treated with this compound, providing context for treatment response. nih.gov Relevant for analyzing m6A RNA modifications upon FTO inhibition (not explicitly found for this compound). |
Development and Characterization of Relevant Preclinical Animal Models
Preclinical studies involving this compound have employed a range of animal models, primarily focusing on murine systems, to assess its activity against various cancer types. These models are selected to mimic aspects of human malignancies and evaluate the in vivo effects of this compound as a single agent or in combination therapies.
Murine leukemia models, such as P388 and L1210 leukemia, have been historically utilized to demonstrate this compound's antitumor activity. Studies in these models showed significant increases in lifespan and long-term survival rates in treated mice nih.gov. The compound also demonstrated activity against solid tumor models in mice, including B16 melanoma, colon tumor 26, and Ridgway osteogenic sarcoma, resulting in increased life spans nih.gov.
More recent research has focused on acute myeloid leukemia (AML) using more sophisticated models, including cell line-derived xenografts and patient-derived xenografts (PDX) in immunodeficient mice, such as NSG mice. The MOLM13-luc cell line and the AML16 PDX model (characterized by FLT3-ITD+, NPM1, IDH2, and WT1 mutations) have been used to evaluate this compound's efficacy in AML ashpublications.orgresearchgate.net. In MOLM-13-luc engrafted mice, this compound significantly reduced leukemic burden and increased median survival compared to control groups ashpublications.orgresearchgate.net. Similar improvements in leukemic burden reduction and median survival were observed in the AML16 PDX model in a dose- and schedule-dependent manner ashpublications.orgresearchgate.net.
Preclinical breast cancer studies have also been conducted using mouse models. These studies have investigated this compound's anticancer efficacy and its potential cardioprotective capabilities, particularly in combination with doxorubicin (B1662922) raceoncology.com. An established mouse model of anthracycline cardiotoxicity has been used to demonstrate this compound's ability to protect the heart from damage induced by anthracyclines raceoncology.com.
Furthermore, mouse models of multiple myeloma have been employed to assess this compound's activity, including in combination with other agents like carfilzomib. In these models, this compound treatment significantly slowed multiple myeloma disease progression biotechdispatch.com.au. Studies have also explored this compound's potential to enhance cancer immunotherapy in mouse models of treatment-resistant melanoma openbriefing.com. These melanoma models have shown that this compound can enhance immunotherapy outcomes by directly killing melanoma cells, activating immune cells targeting the tumor, and reducing the expression of immune evasion genes openbriefing.com.
Preclinical studies have also utilized animal models, such as male calves, to investigate alternative administration routes and their impact on tissue distribution and potential local toxicity. Directed intravascular precipitation of this compound in the internal iliac artery of calves was studied to assess its delivery to pelvic malignant lesions nih.gov. This model provided data on drug concentrations in target tissues following regional administration nih.gov.
The development and characterization of these diverse preclinical animal models have been instrumental in evaluating this compound's antitumor spectrum and exploring its potential in combination therapies and different administration strategies.
Detailed Research Findings
Research in AML models demonstrated that this compound alone was effective in reducing leukemic burden and increasing survival. For instance, in MOLM-13-luc engrafted mice, this compound treatment led to a significant increase in median survival compared to the vehicle control ashpublications.orgresearchgate.net. The combination of this compound with decitabine in both MOLM13-luc and AML16 PDX models showed significantly improved survival compared to single-agent treatments and the vehicle control ashpublications.orgresearchgate.net. This combination also reduced leukemic infiltration into extramedullary sites such as the spleen, liver, uterus, and brain ashpublications.orgresearchgate.net.
In breast cancer preclinical studies, this compound in combination with doxorubicin demonstrated improved anticancer efficacy in vitro in triple-negative metastatic breast cancer cells raceoncology.com. In vivo studies using a mouse model of anthracycline cardiotoxicity indicated that this compound could protect the heart from anthracycline-induced damage raceoncology.com.
Studies in a mouse model of multiple myeloma showed that this compound treatment alone significantly slowed disease progression biotechdispatch.com.au. When combined with carfilzomib, which showed no single-agent activity at the maximum tolerated dosage in this model, the combination further slowed disease progression compared to this compound alone biotechdispatch.com.au.
Melanoma studies using mouse models of treatment-resistant melanoma indicated that this compound could enhance the effects of immunotherapy. Treatment with this compound alone showed modest suppression of tumor growth and increased survival, while the combination of this compound and an anti-mPD-1 antibody resulted in additional tumor growth suppression and sustained tumor regression in a subset of mice openbriefing.com.
Preclinical studies evaluating a novel this compound formulation (RC220) in animal models have shown that this formulation prevents drug precipitation and phlebitis when infused into peripheral veins, which is important for potential peripheral intravenous administration in clinical settings asx.com.au.
Below are data tables summarizing some of the findings from preclinical animal studies with this compound.
| Animal Model | Cancer Type | This compound Treatment Outcome (vs Control) | Relevant Findings | Source |
| Murine Leukemia (P388, L1210) | Leukemia | Significant increase in lifespan and long-term survivors. | Demonstrated early antitumor activity. | nih.gov |
| Murine Solid Tumors | B16 Melanoma, Colon Tumor 26, Ridgway Osteogenic Sarcoma | Increased lifespan. | Showed activity against various solid tumors. | nih.gov |
| NSG mice (MOLM13-luc xenograft) | Acute Myeloid Leukemia | Significantly reduced leukemic burden, increased median survival. | Effective as a single agent in reducing tumor burden and extending survival. | ashpublications.orgresearchgate.net |
| NSG mice (AML16 PDX) | Acute Myeloid Leukemia | Significantly reduced leukemic burden, increased median survival (dose/schedule-dependent). | Efficacy demonstrated in a patient-derived model. | ashpublications.orgresearchgate.net |
| NSG mice (MOLM13-luc & AML16 PDX) | Acute Myeloid Leukemia | Significantly improved survival compared to single agents (in combination with decitabine). | Synergistic activity observed with decitabine, reduced extramedullary infiltration. | ashpublications.orgresearchgate.net |
| Mouse model | Anthracycline Cardiotoxicity | Protection of the heart from damage. | Demonstrated cardioprotective potential. | raceoncology.com |
| Mouse model | Multiple Myeloma | Significantly slowed disease progression (single agent and in combination). | Showed activity in a multiple myeloma model. | biotechdispatch.com.au |
| Mouse model | Treatment-Resistant Melanoma | Modest tumor suppression (single agent), additional suppression with immunotherapy. | Enhanced cancer immunotherapy outcomes. | openbriefing.com |
| Male Calves | Pelvic Malignant Lesions (via intra-arterial delivery) | High drug concentrations in bladder wall at reduced doses. | Evaluated regional delivery and tissue distribution. | nih.gov |
| Study Focus | Animal Model Used | Key Finding Related to this compound | Source |
| AML Efficacy (Single Agent & Combination) | NSG mice (MOLM13-luc xenograft, AML16 PDX) | Reduced leukemic burden, increased survival, synergy with decitabine. | ashpublications.orgresearchgate.net |
| Breast Cancer Efficacy & Cardioprotection | Mouse models (including cardiotoxicity model) | Improved anticancer efficacy in combination with doxorubicin, protected against anthracycline damage. | raceoncology.com |
| Multiple Myeloma Activity | Mouse model | Slowed disease progression, enhanced activity in combination with carfilzomib. | biotechdispatch.com.au |
| Immunotherapy Enhancement in Melanoma | Mouse model (treatment-resistant melanoma) | Enhanced anti-tumor immune response, improved outcomes with immunotherapy combination. | openbriefing.com |
| Novel Formulation (RC220) Peripheral Infusion | Animal models (for IV safety assessment) | Prevented drug precipitation and phlebitis in peripheral veins. | asx.com.au |
Future Directions in Bisantrene Academic Research
Elucidation of Remaining Undiscovered Molecular Mechanisms and Targets
While bisantrene (B1209513) is known to intercalate with DNA and inhibit topoisomerase II, recent discoveries have highlighted additional molecular targets that warrant further investigation. wikipedia.orgtandfonline.comnih.gov A significant finding is this compound's role as a potent and selective inhibitor of the Fat Mass and Obesity (FTO) associated protein, an m6A RNA demethylase. wikipedia.orgtandfonline.comraceoncology.comcancer.gov This discovery, made in 2020, revealed a new mechanism of action where this compound occupies FTO's catalytic pocket, reducing its demethylase activity. wikipedia.orgfrontiersin.org This inhibition has been shown to suppress self-renewal of leukemia stem/initiating cells and overcome tumor immune evasion in preclinical models. tandfonline.comcancer.govaging-us.com
Despite these advances, the precise molecular basis for some of this compound's observed benefits, such as its cardioprotective effect when administered with cardiotoxic anthracyclines, remains to be fully announced and understood as of early 2024. wikipedia.orgraceoncology.com Further research is needed to identify all interacting partners and downstream effects of this compound's activity, potentially uncovering additional therapeutic targets. Studies focusing on the interaction of this compound with DNA also suggest a biphasic binding mechanism and partial interaction via the minor groove, with structural factors influencing its anti-cancer properties. nih.gov
Exploration of Novel Therapeutic Applications Beyond Traditional Oncology (e.g., Metabolic Disorders via FTO Inhibition)
The identification of this compound as an FTO inhibitor has opened up new avenues for exploring its therapeutic potential beyond its traditional use in oncology. FTO dysregulation is implicated in various diseases, including cancers, metabolic disorders, and neuropsychiatric conditions. rsc.org
Given FTO's role in metabolic processes, particularly in regulating mRNA splicing in adipocytes and influencing preadipocyte differentiation, this compound's inhibitory activity suggests potential applications in metabolic disorders. rsc.org Preclinical studies have already begun to investigate whether FTO inhibition by this compound could be used to treat dysregulation of glucose metabolism in conditions like Type 2 diabetes. wikipedia.org
Furthermore, FTO is overexpressed in several cancers beyond AML, such as melanoma and clear cell renal cell carcinoma, making these potential targets for this compound as a targeted therapy. raceoncology.com The ability of this compound to enhance the efficacy of other chemotherapeutic agents, such as doxorubicin (B1662922) and decitabine (B1684300), across a broad range of cancer cell lines, including solid tumors, also supports its potential for expanded use in various cancer types. proactiveinvestors.com.aubiotechdispatch.com.au
Rational Design and Development of Next-Generation this compound Analogues with Enhanced Selectivity or Activity
The development of this compound analogues is a critical area of research aimed at improving its therapeutic profile. This involves the rational design of new compounds based on the this compound scaffold to enhance selectivity for specific targets, increase potency, or further reduce toxicity. sci-hub.segoogle.com
Studies have explored modifying the anthrahydrazone structure of this compound to optimize the balance between anti-cancer activity and cytotoxicity. sci-hub.se Research into constrained this compound derivatives has shown promising results in terms of selective binding to G-quadruplex DNA, a potential therapeutic target in cancer. researchgate.net
The goal is to develop next-generation compounds that retain or improve upon this compound's efficacy while minimizing potential side effects. This includes exploring modifications that could lead to improved pharmacokinetic properties or enable targeted delivery. mdpi.com
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
Integrating multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, is crucial for gaining a comprehensive understanding of this compound's mechanisms of action and its effects on biological systems. frontiersin.orgnih.govmdpi.comfrontiersin.org
By analyzing data from different omics levels, researchers can identify the complex interactions and regulatory networks influenced by this compound. This can help in understanding how this compound's activity, including FTO inhibition and topoisomerase II interaction, impacts gene expression, protein function, and metabolic pathways. wikipedia.orgtandfonline.comfrontiersin.orgnih.govfrontiersin.org
Multi-omics integration can also aid in identifying biomarkers that predict response to this compound therapy or identify patient subsets most likely to benefit. frontiersin.orgresearchgate.net Advanced computational methods and frameworks are being developed to facilitate the integration and analysis of these diverse datasets. frontiersin.orgnih.gov
Development of Advanced Preclinical Models (e.g., Patient-Derived Organoids, Patient-Derived Xenografts) to Mimic Disease Complexity
The development and utilization of advanced preclinical models, such as patient-derived organoids (PDOs) and patient-derived xenografts (PDXs), are essential for more accurately mimicking the complexity of human diseases and improving the translatability of research findings. huborganoids.nlvhio.netnih.govfrontiersin.orgnih.gov
Traditional preclinical models like cell lines often fail to fully represent the heterogeneity and microenvironment of patient tumors. huborganoids.nlnih.gov PDOs and PDXs, derived directly from patient tumor samples, retain key features of the original tumors, including genetic makeup and cellular heterogeneity, making them more predictive models for drug response. huborganoids.nlvhio.netnih.gov
Using these advanced models in this compound research can provide more relevant data on its efficacy in different cancer types and in the context of the tumor microenvironment. huborganoids.nlnih.govnih.gov PDOs can also be used to assess off-target toxicities using organoids derived from normal tissues of the same patient. huborganoids.nl While challenges exist in establishing and utilizing these models, particularly for certain cancer types like prostate cancer, they represent a significant step towards more predictive preclinical testing. nih.gov Xenografts derived from PDOs (PDOXs) have also been successfully established and shown to retain pathological features of the parental tumor. nih.gov
Q & A
Q. What is the primary mechanism of action of bisantrene in targeting cancer cells?
this compound functions as a topoisomerase II inhibitor, inducing DNA damage by stabilizing the covalent topoisomerase II-DNA complex. This prevents DNA religation, leading to double-strand breaks and apoptosis. Methodologically, this is studied using DNA cleavage assays (e.g., simian virus 40 DNA sequencing gels) and molecular modeling to map drug-DNA interactions . Comparative analyses with structurally similar agents like mAMSA reveal shared pharmacophore features, such as planar aromatic domains and side-chain conformations critical for sequence-specific DNA binding .
Q. How do researchers assess this compound’s cardioprotective properties in preclinical models?
Preclinical studies use rodent models to evaluate cardiac toxicity by measuring left ventricular ejection fraction (LVEF) and histopathological changes. This compound’s lower cardiotoxicity compared to anthracyclines (e.g., doxorubicin) is attributed to its distinct DNA-binding properties and reduced reactive oxygen species generation. Key metrics include Alexander grading for cardiac damage and comparative survival analyses in long-term toxicity studies .
Q. What experimental models are optimal for studying this compound’s efficacy in hematologic malignancies?
Acute myeloid leukemia (AML) cell lines (e.g., HL-60, MV4-11) and patient-derived xenografts (PDXs) are standard models. Researchers use flow cytometry to assess apoptosis, clonogenic assays for proliferation inhibition, and RNA sequencing to identify m6A RNA methylation changes linked to this compound’s activity . Dose-response curves and synergy analyses (e.g., Chou-Talalay method) are employed in combination therapy studies.
Advanced Research Questions
Q. How can contradictions in this compound’s clinical efficacy across cancer types be systematically addressed?
Contradictions, such as its modest efficacy in metastatic breast cancer versus promising AML results, require meta-analyses of historical trials (e.g., Southwest Oncology Group Study ) and stratification by biomarkers like FTO expression. Researchers should integrate multi-omics data (e.g., transcriptomics, proteomics) to identify tumor-specific vulnerabilities. Bayesian adaptive trial designs can optimize patient enrollment and dose escalation in ongoing studies .
Q. What methodologies elucidate this compound’s role in modulating the m6A RNA pathway?
Techniques include MeRIP-seq (m6A RNA immunoprecipitation sequencing) to map methylation sites and CRISPR-Cas9 knockdown of FTO/METTL3 enzymes in melanoma and AML models . Functional validation involves luciferase reporter assays and RNA stability measurements. Cross-referencing with this compound’s topoisomerase II activity clarifies whether m6A effects are primary or secondary to DNA damage .
Q. How does this compound overcome multidrug resistance (MDR) in vitro, and what are its limitations?
this compound is a substrate for MDR1/P-gp efflux pumps, limiting its efficacy in MDR-positive tumors. Researchers use ABC transporter inhibition assays (e.g., verapamil co-treatment) and CRISPR-modified MDR1-knockout cell lines to quantify resistance. Synergy studies with P-gp inhibitors (e.g., tariquidar) and nanoparticle formulations (e.g., liposomal this compound) are explored to bypass resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
